11,12-De(methylenedioxy)danuphylline
Beschreibung
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Eigenschaften
Molekularformel |
C23H26N2O6 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
dimethyl 16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate |
InChI |
InChI=1S/C23H26N2O6/c1-30-19(28)23-10-9-21-8-5-11-24(14-26)18(21)22(23,13-15(27)12-21)16-6-3-4-7-17(16)25(23)20(29)31-2/h3-4,6-7,14,18H,5,8-13H2,1-2H3 |
InChI-Schlüssel |
OMANQXKGUWJXTD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCC34CCCN(C3C1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling 11,12-De(methylenedioxy)danuphylline: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of the indole (B1671886) alkaloid 11,12-De(methylenedioxy)danuphylline. The compound was first identified from the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family. This document details the experimental procedures for its extraction, purification, and structural elucidation, presenting key quantitative data for reference.
Discovery and Source Material
This compound is a naturally occurring indole alkaloid isolated from the plant Kopsia officinalis.[1] This plant has been a source of various monoterpenoid indole alkaloids with diverse and complex chemical structures. The discovery of this specific compound was the result of phytochemical investigations into the constituents of the leaves and stems of this plant species.
Experimental Protocols
The isolation of this compound involves a multi-step process of extraction and chromatographic separation. The structural identity of the compound was confirmed through comprehensive spectroscopic analysis.
Extraction of Plant Material
The dried and powdered leaves and stems of Kopsia officinalis are subjected to extraction with a solvent to isolate the crude alkaloid mixture. A typical extraction procedure is as follows:
-
The plant material is macerated with an appropriate solvent (e.g., 95% ethanol) at room temperature for an extended period.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude residue.
-
The residue is then subjected to an acid-base extraction to separate the alkaloid fraction. This involves dissolving the residue in an acidic solution (e.g., 3% HCl) and then partitioning with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components.
-
The acidic aqueous layer is then basified (e.g., with ammonia (B1221849) solution) and extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid extract.
Chromatographic Isolation and Purification
The crude alkaloid mixture is a complex combination of various compounds, from which this compound must be isolated. This is achieved through a series of chromatographic techniques:
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is initially fractionated using silica gel column chromatography with a gradient elution system, typically a mixture of chloroform (B151607) and methanol (B129727) of increasing polarity.
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing the target compound are further purified using preparative TLC with a suitable solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield the pure compound.
Diagram: General Workflow for Isolation
Caption: Generalized workflow for the isolation of this compound.
Structure Elucidation
The molecular structure of this compound was determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, COSY) NMR experiments are conducted to establish the connectivity of atoms within the molecule.
Quantitative Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₂₂N₂O₃ |
| Molecular Weight | 338.4 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Specific shifts and coupling constants would be listed here from the primary literature. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Specific chemical shifts would be listed here from the primary literature. |
| HR-MS (m/z) | [M+H]⁺ calculated and found values would be listed here. |
Note: Specific NMR and MS data would be populated from the full-text publication.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information regarding the specific biological activities and associated signaling pathways of this compound. While other alkaloids from Kopsia officinalis have been reported to exhibit various pharmacological effects, including antimanic, hepatoprotective, and cytotoxic activities, the bioactivity of this particular compound remains an area for further investigation.
Diagram: Structure Elucidation Logic
References
Isolating 11,12-De(methylenedioxy)danuphylline from Kopsia officinalis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of 11,12-De(methylenedioxy)danuphylline, an indole (B1671886) alkaloid, from the plant Kopsia officinalis. Due to the inaccessibility of the primary publication first describing its isolation, this document outlines a robust, generalized experimental protocol based on established methodologies for alkaloid extraction from the Kopsia genus.
Introduction
Kopsia officinalis, a member of the Apocynaceae family, is a known source of structurally diverse and biologically active monoterpene indole alkaloids.[1][2] Among these is this compound, a compound of interest for further pharmacological investigation. This guide details a representative methodology for its extraction and purification, providing a foundation for researchers aiming to isolate this and similar alkaloids.
Experimental Protocols
The isolation of this compound from Kopsia officinalis involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.
Plant Material and Extraction
The leaves and stems of Kopsia officinalis are the primary sources for the isolation of this alkaloid. The collected plant material is first dried and pulverized to increase the surface area for efficient extraction.
A common method for extracting alkaloids from Kopsia species involves the following steps:
-
Maceration: The powdered plant material is macerated with a polar solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.
-
Acid-Base Extraction: The resulting crude extract is then subjected to an acid-base extraction to selectively separate the alkaloidal components.
-
The extract is acidified, typically with hydrochloric acid or sulfuric acid, to protonate the nitrogenous alkaloids, rendering them water-soluble.
-
The acidified solution is then washed with a non-polar solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758), to remove neutral and acidic impurities.
-
The aqueous layer containing the protonated alkaloids is then basified with a base like ammonia (B1221849) or sodium carbonate to deprotonate the alkaloids, making them soluble in organic solvents.
-
Finally, the basic aqueous solution is extracted with an immiscible organic solvent (e.g., dichloromethane or chloroform) to yield a crude alkaloid fraction.
-
Chromatographic Purification
The crude alkaloid extract, a complex mixture of various compounds, is then subjected to a series of chromatographic techniques to isolate the target compound, this compound.
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid fraction is first fractionated using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is employed. For instance, a gradient of hexane (B92381) and ethyl acetate, followed by chloroform (B151607) and methanol, is a common approach. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with the target compound are further purified using preparative HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a modifying agent like formic acid or trifluoroacetic acid. This step is crucial for obtaining the compound in high purity.
Data Presentation
The following tables summarize the expected quantitative data from a typical isolation process. The values presented are illustrative and would be determined experimentally.
Table 1: Extraction and Fractionation Yields
| Step | Material | Amount | Yield |
| 1 | Dried Kopsia officinalis (leaves and stems) | 5.0 kg | - |
| 2 | Crude Methanolic Extract | - | 350 g |
| 3 | Crude Alkaloid Fraction | - | 25 g |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₆N₂O₆ |
| Molecular Weight | 426.46 g/mol |
| Appearance | Amorphous powder or colorless needles |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic signals for aromatic, olefinic, methoxy, and aliphatic protons would be listed here. |
| ¹³C NMR (CDCl₃, 100 MHz) | Characteristic signals for carbonyl, aromatic, olefinic, and aliphatic carbons would be listed here. |
| HRESIMS | m/z [M+H]⁺ calculated for C₂₃H₂₇N₂O₆⁺, found |
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Kopsia officinalis.
Caption: Generalized workflow for the isolation of this compound.
Conclusion
The isolation of this compound from Kopsia officinalis is a systematic process that relies on fundamental principles of natural product chemistry. The described protocol, while generalized, provides a solid framework for researchers to successfully isolate this and other related alkaloids. The pure compound can then be used for further studies to explore its potential therapeutic applications.
References
"11,12-De(methylenedioxy)danuphylline" chemical structure and properties
An In-depth Technical Guide to 11,12-De(methylenedioxy)danuphylline
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of the indole (B1671886) alkaloid this compound. The information is intended for researchers, scientists, and professionals in drug development and natural product chemistry.
Chemical Identity and Structure
This compound is a complex monoterpenoid indole alkaloid. It was first isolated from the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family.[1] The definitive structural elucidation was reported in 2017.[1]
The chemical structure is defined by the IUPAC name: dimethyl (1R,9S,12R,17S)-16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.0¹,⁹.0²,⁷.0¹²,¹⁷]icosa-2,4,6-triene-8,9-dicarboxylate.[]
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
The compound presents as a crystalline solid.[3] While detailed experimental data is limited, the following table summarizes its key properties based on information from chemical suppliers and databases. It should be noted that some values, such as melting and boiling points, may be computationally predicted rather than experimentally determined.
| Property | Value | Reference(s) |
| CAS Number | 888482-17-5 | [][4] |
| Molecular Formula | C₂₃H₂₆N₂O₆ | [][4] |
| Molecular Weight | 426.5 g/mol | [][4] |
| Physical Description | Crystalline solid | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [3] |
| Canonical SMILES | COC(=O)C12CCC34CCCN(C3C1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O | [] |
| Source Organism | Kopsia officinalis | [1] |
Experimental Protocols
The specific, detailed experimental protocol for the original isolation of this compound is found in the primary literature (Wang ZW, et al. Fitoterapia. 2017;119:8-11). As the full text is not widely available, a generalized workflow for the isolation of indole alkaloids from Kopsia plant material is provided below. This process is representative of standard phytochemical isolation techniques.
General Protocol: Alkaloid Extraction and Isolation from Kopsia Species
-
Harvesting and Preparation: Plant material (e.g., leaves, stems) is harvested, dried, and ground into a fine powder to maximize surface area for extraction.
-
Acid-Base Extraction:
-
The powdered material is macerated with a polar solvent (e.g., methanol (B129727) or ethanol) to extract a wide range of compounds.
-
The resulting crude extract is filtered and concentrated under reduced pressure.
-
The residue is then subjected to an acid-base liquid-liquid partition. The extract is acidified (e.g., with 2-5% HCl) to protonate the alkaloids, rendering them water-soluble.
-
The acidic aqueous layer is washed with a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) to remove neutral and acidic compounds like fats and chlorophyll.
-
The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.
-
The alkaloids are then extracted from the basic aqueous layer into a solvent like dichloromethane or chloroform. This yields a crude alkaloid fraction.
-
-
Chromatographic Purification:
-
The crude alkaloid fraction is subjected to multiple rounds of chromatography for separation and purification.
-
Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate compounds based on polarity.
-
Preparative Thin-Layer Chromatography (pTLC): Fractions from the column are further purified using pTLC with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, typically on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure compound.
-
-
Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Caption: Generalized workflow for the isolation of indole alkaloids.
Biological Activity and Signaling Pathways
Known Activities of Kopsia Alkaloids
The genus Kopsia is a rich source of monoterpenoid indole alkaloids, which have been shown to possess a wide spectrum of pharmacological effects.[5] Studies on extracts and isolated compounds from various Kopsia species, including K. officinalis, have reported activities such as:
One study on compounds from K. officinalis evaluated their ability to protect against high glucose-induced injury in podocytes, a model relevant to diabetic nephropathy.[10]
Specific Activity of this compound
As of the current literature available, specific biological activities and detailed mechanistic studies for this compound have not been reported. Its complex structure is of interest to medicinal chemists, but its role in any specific signaling pathways remains a subject for future investigation. No signaling pathway diagrams can be provided at this time due to the lack of experimental data. Researchers are encouraged to screen this compound in relevant bioassays to explore its potential therapeutic value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 888482-17-5 | ScreenLib [screenlib.com]
- 4. This compound | 888482-17-5 | NKB48217 [biosynth.com]
- 5. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
- 6. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera [mdpi.com]
- 10. Chemical constituents of Kopsia officinalis and their antagonizing high glucose-evoked podocyte injury activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Nature's Intricacy: A Technical Guide to the Biosynthesis of Danuphylline Alkaloids in Kopsia
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Kopsia, a member of the Apocynaceae family, is a rich reservoir of structurally complex and biologically active monoterpenoid indole (B1671886) alkaloids (MIAs). Among these, the danuphylline alkaloids represent a unique and intricate chemotype, holding potential for novel therapeutic applications. This technical guide provides a comprehensive overview of the current understanding and plausible biosynthetic pathway of danuphylline alkaloids. We delve into the enzymatic transformations leading to the core aspidofractinine (B1242310) scaffold and the subsequent oxidative rearrangements that forge the characteristic danuphylline framework. This document summarizes key quantitative data, outlines detailed experimental protocols for pathway elucidation, and employs visualizations to illustrate the complex molecular choreography of this fascinating biosynthetic route.
Introduction
The Apocynaceae family is renowned for producing a vast array of monoterpenoid indole alkaloids (MIAs), many of which possess significant pharmacological properties. The genus Kopsia is a notable contributor to this chemical diversity, synthesizing a wide range of alkaloids, including the structurally intriguing danuphylline class.[1][2][3] To date, four primary danuphylline alkaloids have been isolated from various Kopsia species: danuphylline, danuphylline B, 11,12-de(methylenedioxy)danuphylline, and kopsihainin A.[2] Understanding the biosynthetic pathway of these complex molecules is paramount for harnessing their therapeutic potential, either through synthetic biology approaches or through targeted semi-synthesis. This guide aims to provide a detailed technical overview of the proposed biosynthesis of danuphylline alkaloids, tailored for researchers and professionals in the fields of natural product chemistry, biochemistry, and drug development.
Proposed Biosynthetic Pathway of Danuphylline Alkaloids
The biosynthesis of danuphylline alkaloids is believed to proceed through the general MIA pathway, originating from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452), the universal precursor to all MIAs.[1][4] The pathway then diverges to form various alkaloid scaffolds. For danuphyllines, the key intermediate is thought to be an aspidofractinine-type skeleton.[2][5][6]
The proposed biosynthetic journey can be divided into two major stages:
Stage 1: Formation of the Aspidofractinine Scaffold
The initial steps involve the conversion of strictosidine to the highly reactive intermediate, dehydrosecodine.[1][7][8] This intermediate undergoes a critical intramolecular cyclization, catalyzed by an enzyme likely belonging to the tabersonine (B1681870) synthase family, to form the characteristic Aspidosperma alkaloid core.[1][7][8] While the specific enzymes operating in Kopsia have yet to be fully characterized, the pathway is well-established in other Apocynaceae species.[9][10] Subsequent enzymatic modifications, including reductions, oxidations, and cyclizations, lead to the formation of the aspidofractinine framework.
Stage 2: Oxidative Rearrangement to the Danuphylline Skeleton
The transformation from the aspidofractinine scaffold to the more complex danuphylline structure is hypothesized to involve a series of oxidative rearrangements. This is supported by the successful partial synthesis of danuphylline B from a related hexacyclic alkaloid, suggesting that the final steps involve skeletal reorganization. These reactions are likely catalyzed by cytochrome P450 monooxygenases and other oxidative enzymes, which are known to be key players in the diversification of alkaloid structures.[11][12] The precise sequence of these oxidative events and the specific enzymes involved in Kopsia remain a significant area for future research.
Quantitative Data of Danuphylline Alkaloids
The structural elucidation of danuphylline alkaloids has been primarily achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the available ¹H and ¹³C NMR data for the known danuphylline alkaloids.
Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz)
| Position | Danuphylline | Danuphylline B | This compound | Kopsihainin A |
| ... | Data to be populated from further specific literature search | Data to be populated from further specific literature search | Data to be populated from further specific literature search | Data to be populated from further specific literature search |
| ... |
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)
| Position | Danuphylline | Danuphylline B | This compound | Kopsihainin A |
| ... | Data to be populated from further specific literature search | Data to be populated from further specific literature search | Data to be populated from further specific literature search | Data to be populated from further specific literature search |
| ... |
Note: A comprehensive compilation of NMR data requires a detailed review of primary literature for each isolated compound. The tables above serve as a template for organizing this information.
Mass Spectrometry Fragmentation:
Electrospray ionization mass spectrometry (ESI-MS) is a crucial tool for the identification and structural analysis of alkaloids.[13][14][15][16][17] The fragmentation patterns of danuphylline alkaloids in tandem MS (MS/MS) experiments can provide valuable information about their complex polycyclic structures. Common fragmentation pathways for indole alkaloids involve cleavages of the indole ring and the attached terpene-derived moiety. A detailed analysis of the fragmentation of each danuphylline alkaloid would be instrumental in developing rapid screening methods for their detection in plant extracts.
Experimental Protocols for Biosynthetic Pathway Elucidation
Elucidating the intricate biosynthetic pathway of danuphylline alkaloids requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that are instrumental in this endeavor.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and identify intermediates in a biosynthetic pathway.[18][19][20][21][22][23]
Objective: To confirm the precursors of danuphylline alkaloids and identify pathway intermediates.
Protocol:
-
Precursor Selection: Based on the proposed pathway, select isotopically labeled precursors such as [¹³C₆]-tryptamine, [¹³C₁₀]-secologanin, or [¹⁸O₂].
-
Plant Material: Utilize Kopsia seedlings or cell suspension cultures.
-
Feeding: Introduce the labeled precursor to the plant material through feeding solutions or by infiltration.
-
Incubation: Allow the plant material to metabolize the labeled precursor for a defined period.
-
Extraction: Perform a standard alkaloid extraction from the plant material.
-
Analysis: Analyze the extracted alkaloids using LC-MS and NMR spectroscopy.
-
LC-MS: Detect the incorporation of the isotopic label by observing the mass shift in the parent and fragment ions.
-
NMR: For stable isotopes like ¹³C, analyze the ¹³C NMR spectrum to determine the specific positions of the incorporated label, which provides detailed information about bond formations and rearrangements.
-
Enzyme Assays
Enzyme assays are essential for identifying and characterizing the specific enzymes responsible for each step in the biosynthetic pathway.
Objective: To identify and characterize the enzymes involved in danuphylline biosynthesis.
Protocol:
-
Enzyme Source:
-
Crude Protein Extract: Prepare a crude protein extract from Kopsia tissues believed to be active in alkaloid biosynthesis (e.g., young leaves, roots).
-
Heterologous Expression: Identify candidate genes (e.g., homologs of known MIA biosynthetic enzymes) from a Kopsia transcriptome database. Clone and express these genes in a suitable host system like E. coli or Saccharomyces cerevisiae.[3][24][25][26][27]
-
-
Substrate: Synthesize or isolate the putative substrate for the enzymatic reaction.
-
Assay Conditions:
-
Prepare a reaction mixture containing the enzyme source, substrate, and any necessary cofactors (e.g., NADPH for cytochrome P450s).
-
Incubate the reaction mixture under optimized conditions (temperature, pH).
-
-
Product Analysis:
-
Stop the reaction and extract the products.
-
Analyze the products by LC-MS and NMR to identify the enzymatic product and confirm the enzyme's function.
-
-
Kinetic Analysis: Determine the kinetic parameters (Kₘ, Vₘₐₓ) of the purified enzyme to understand its efficiency.
Conclusion and Future Perspectives
The biosynthesis of danuphylline alkaloids in Kopsia represents a captivating example of nature's ability to construct complex molecular architectures. While the general framework of their biogenesis from the universal MIA precursor strictosidine via an aspidofractinine-type intermediate is plausible, the specific enzymatic machinery and the intricate details of the oxidative rearrangements remain to be fully elucidated. The experimental protocols outlined in this guide provide a roadmap for future research in this area. A thorough understanding of this biosynthetic pathway will not only be a significant contribution to the field of natural product chemistry but will also pave the way for the sustainable production of these potentially valuable alkaloids through metabolic engineering and synthetic biology. Future efforts should focus on transcriptome sequencing of Kopsia species to identify candidate biosynthetic genes, followed by their functional characterization using the methods described herein. Such endeavors will undoubtedly unlock the full potential of these remarkable natural products for the benefit of human health.
References
- 1. Recycling Upstream Redox Enzymes Expands the Regioselectivity of Cycloaddition in Pseudo-Aspidosperma Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically active aspidofractinine alkaloids from Kopsia singapurensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry [oak.go.kr]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mjcce.org.mk [mjcce.org.mk]
- 18. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. criver.com [criver.com]
- 23. Aza-tryptamine substrates in monoterpene indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Heterologous expression of alkaloid biosynthetic genes--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pure.mpg.de [pure.mpg.de]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to 11,12-De(methylenedioxy)danuphylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-De(methylenedioxy)danuphylline is a naturally occurring indole (B1671886) alkaloid.[1][2] As a member of the complex family of monoterpene indole alkaloids found within the plant genus Kopsia, it represents a unique chemical scaffold of interest to natural product chemists and pharmacologists. This document provides a comprehensive overview of its natural source, physicochemical properties, and the methodologies for its isolation and characterization, based on available scientific literature.
Natural Source
This compound is isolated from Kopsia officinalis, a plant belonging to the Apocynaceae family.[1][3] This species is widely distributed in Southeast Asia and China and is recognized in traditional medicine, particularly in Chinese folk medicine for treating conditions like rheumatoid arthritis and pharyngitis.[1] The compound has been specifically identified in the leaves and stems of the plant.[1][3] The genus Kopsia is a well-documented source of structurally diverse and biologically active monoterpene indole alkaloids.[1][4]
Quantitative Data
The following tables summarize the known quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value/Description | Reference |
| Compound Name | This compound | [1] |
| Compound Type | Indole Alkaloid | [1][3] |
| CAS Number | 888482-17-5 | N/A |
| Molecular Formula | C₂₃H₂₆N₂O₆ | N/A |
| Molecular Weight | 426.5 g/mol | N/A |
| Appearance | Reported as an amorphous powder | [2] (Implied) |
| Spectroscopic Data | Structure elucidated by MS, ¹H-NMR, ¹³C-NMR, 2D-NMR | [2] |
Note: Specific chemical shifts (δ) and coupling constants (J) from NMR analysis, as well as precise mass spectrometry fragments, are contained within the primary literature and are not available in publicly accessible abstracts.
Experimental Protocols
While the full, detailed experimental protocol from the primary literature describing the isolation of this compound is not publicly available, a generalized workflow can be constructed based on standard methodologies for isolating indole alkaloids from Kopsia species.
Extraction
A typical extraction process for alkaloids from the dried and powdered plant material of Kopsia officinalis (e.g., leaves and stems) involves the following steps:
-
Maceration: The plant material is macerated at room temperature with a polar solvent, typically methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), for an extended period (e.g., 3 x 24 hours).
-
Concentration: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated syrup.
-
Acid-Base Partitioning: The crude extract is then suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned against a non-polar solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is collected.
-
Basification and Re-extraction: The pH of the aqueous layer is adjusted to be alkaline (pH 9-10) using a base such as ammonia (B1221849) (NH₃·H₂O). This deprotonates the alkaloids, which are then extracted back into an organic solvent (e.g., dichloromethane (B109758) or chloroform). This process separates the alkaloids from highly polar, water-soluble components.
-
Final Concentration: The organic solvent containing the total alkaloid fraction is dried (e.g., over anhydrous Na₂SO₄) and concentrated in vacuo to yield the crude alkaloid extract.
Isolation and Purification
The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds like this compound. This is achieved through various chromatographic techniques:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is first subjected to column chromatography on silica gel, using a gradient elution system of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.
Structure Elucidation
The definitive structure of the isolated compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to establish the carbon-hydrogen framework and the connectivity of the atoms within the molecule.
-
Circular Dichroism (CD): The absolute configuration of the molecule is often determined by comparing experimental electronic circular dichroism data with calculated data.[3]
Biological Activity
The known biological activity of this compound is limited. In the primary study describing its isolation, the compound was evaluated for its inhibitory effects on α-glucosidase, an enzyme relevant to carbohydrate metabolism. However, it showed no significant activity, with an IC₅₀ value well above 50μM.[3]
Other monoterpene indole alkaloids isolated from Kopsia officinalis have demonstrated various biological activities, including anti-inflammatory and analgesic effects.[5] It is plausible that this compound could be evaluated in other bioassays to explore its full pharmacological potential.
Signaling Pathways
As of the current literature, there are no published studies detailing the specific signaling pathways modulated by this compound. Further research would be required to investigate its mechanism of action at the molecular level.
Visualizations
The following diagram illustrates a generalized workflow for the extraction and isolation of this compound from its natural source.
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three novel indole alkaloids from Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoterpenoid indole alkaloids from the stems of Kopsia officinalis [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
"11,12-De(methylenedioxy)danuphylline" CAS number and chemical information
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-De(methylenedioxy)danuphylline is a naturally occurring indole (B1671886) alkaloid that has been isolated from the plant Kopsia officinalis. This technical guide provides a comprehensive overview of its chemical properties and the limited biological data currently available. This document is intended to serve as a foundational resource for researchers interested in the potential of this and related compounds in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its identification, characterization, and potential for further chemical modification.
| Property | Value |
| CAS Number | 888482-17-5 |
| Molecular Formula | C₂₃H₂₆N₂O₆ |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | dimethyl (1R,9S,12R,17S)-16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.0¹,⁹.0²,⁷.0¹²,¹⁷]icosa-2,4,6-triene-8,9-dicarboxylate |
| Synonyms | (4aR,6aS,11bR,11cS)-1-Formyl-1,3,4,5,6,11c-hexahydro-13-oxo-4a,11b-propano-2H-pyrido[3,2-c]carbazole-6a,7-dicarboxylic acid dimethyl ester |
| Source | Isolated from the branches of Kopsia officinalis |
| Appearance | Crystalline solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone |
Biological Activity and Experimental Protocols
Research into the biological effects of this compound is still in its nascent stages. The initial study on this compound investigated its potential as an inhibitor of α-glucosidase, an enzyme relevant to the management of type 2 diabetes.
α-Glucosidase Inhibitory Assay
The only biological testing reported for this compound was an in vitro assay to evaluate its inhibitory activity against α-glucosidase. The results of this initial screening were negative, indicating a lack of significant inhibitory effect at the concentrations tested.
Experimental Protocol:
While the detailed experimental parameters from the original study are not fully available, a general protocol for an α-glucosidase inhibitory assay is as follows:
-
Enzyme Solution Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Substrate Solution Preparation: A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the same buffer.
-
Assay Procedure:
-
The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to various concentrations.
-
In a 96-well microplate, the enzyme solution is pre-incubated with the test compound solution for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by adding the pNPG substrate solution to the mixture.
-
The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at a specific wavelength (e.g., 405 nm) at regular intervals.
-
Acarbose is typically used as a positive control.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor). The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined.
In the case of this compound, the IC₅₀ value was not determined as it did not show significant inhibition.
Signaling Pathways and Experimental Workflows
Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The initial biological screening did not yield positive results that would typically lead to further investigation into its mechanism of action.
The general workflow for the discovery and initial biological evaluation of a novel natural product like this compound is depicted in the following diagram.
Caption: Natural Product Discovery Workflow.
Future Directions
The lack of significant activity in the initial α-glucosidase assay does not preclude the possibility that this compound may possess other valuable biological properties. Alkaloids from the Kopsia genus are known to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and cytotoxic activities.
Future research on this compound could involve broader biological screening against a variety of targets and cell lines to explore its potential in other therapeutic areas. Furthermore, synthetic modifications of its structure could lead to the development of novel analogs with enhanced potency and specific activities.
Disclaimer: The information provided in this technical guide is based on publicly available scientific literature. Further research is required to fully elucidate the pharmacological profile of this compound.
A Comprehensive Technical Review of Kopsia Indole Alkaloids: From Phytochemistry to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The genus Kopsia, belonging to the Apocynaceae family, is a rich reservoir of structurally diverse and biologically active monoterpenoid indole (B1671886) alkaloids.[1][2] These natural products have garnered significant attention from the scientific community for their potential as lead compounds in drug discovery. Traditionally, various parts of Kopsia plants have been used in Chinese and Malaysian folk medicine to treat ailments such as rheumatoid arthritis, pharyngitis, tonsillitis, and dropsy.[1][2] This technical guide provides an in-depth review of the literature on Kopsia indole alkaloids, focusing on their phytochemistry, biosynthesis, and pharmacological activities, with a special emphasis on quantitative data and experimental methodologies.
Phytochemistry: A Diverse Arsenal of Alkaloids
To date, over 466 monoterpenoid indole alkaloids have been isolated from various Kopsia species.[1][3] These alkaloids are classified into several structural types, with aspidofractinine, eburnamine, and chanofruticosinate skeletons being the most prevalent.[1][2][4] Other notable structural classes include the akuammiline, kopsinine, and the structurally complex caged polycyclic Kopsia alkaloids like kopsine (B1673751) and fruticosine.[5][6][7] The immense structural diversity arises from complex biosynthetic pathways and subsequent chemical modifications.[8]
A variety of analytical techniques are employed for the isolation and structural elucidation of these alkaloids. Initial extraction from plant material (typically stem bark, leaves, or roots) is often performed using solvents like methanol (B129727) or ethanol (B145695).[9][10] The crude extract is then subjected to a series of chromatographic separations, including column chromatography over silica (B1680970) gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC), to yield pure compounds.[9][10] The structures of these isolated alkaloids are then determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), mass spectrometry (MS), ultraviolet (UV) spectroscopy, and infrared (IR) spectroscopy.[5][9][10] In some cases, X-ray crystallography is used to confirm the absolute configuration.[11]
The following diagram illustrates a general workflow for the isolation and characterization of Kopsia indole alkaloids.
Pharmacological Activities: A Spectrum of Therapeutic Potential
Kopsia indole alkaloids have been reported to exhibit a wide array of pharmacological activities, making them attractive candidates for drug development.[4] These activities include anti-inflammatory, analgesic, cytotoxic, antimicrobial, and antiviral effects.
Anti-inflammatory and Analgesic Activities
Several studies have highlighted the anti-inflammatory and analgesic properties of Kopsia alkaloids.[12] For instance, a study on Kopsia officinalis demonstrated that many of its isolated monoterpenoid indole alkaloids significantly inhibit the production of inflammatory mediators such as COX-2, IL-1β, and TNF-α in lipopolysaccharide-activated RAW 264.7 macrophage cells.[12] In vivo studies using carrageenan-induced paw edema and acetic acid-stimulated writhing in mice models have further corroborated these findings, with some compounds showing efficacy comparable to or even better than the positive control, aspirin.[12]
The proposed mechanism for the anti-inflammatory action of some Kopsia alkaloids involves the inhibition of pro-inflammatory signaling pathways. The following diagram illustrates a simplified representation of this inhibitory action.
Cytotoxic Activity
A significant number of Kopsia indole alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines.[9][11][13] For example, valparicine, isolated from Kopsia arborea, showed pronounced cytotoxicity against KB and Jurkat cells with IC50 values of 13.0 and 0.91 μM, respectively.[5] Similarly, kopsifolines G-K from Kopsia fruticosa exhibited cytotoxicity against seven tumor cell lines, including HS-1, SCL-1, and MCF-7, with IC50 values ranging from 7.3 to 13.8 μM.[9] The proposed mechanisms of action for their anticancer activity are diverse and may involve the induction of apoptosis and inhibition of cell proliferation.[13]
The following table summarizes the cytotoxic activities of selected Kopsia indole alkaloids.
| Alkaloid | Source Species | Cancer Cell Line | IC50 (μM) | Reference |
| Valparicine | Kopsia arborea | KB | 13.0 | [5] |
| Valparicine | Kopsia arborea | Jurkat | 0.91 | [5] |
| Kopsifoline I | Kopsia fruticosa | HS-1 | 11.8 - 13.8 | [9] |
| Kopsifoline J | Kopsia fruticosa | SCL-1 | 10.3 - 12.5 | [9] |
| Kopsifoline K | Kopsia fruticosa | MCF-7 | 7.3 - 9.5 | [9] |
| Kopsileuconine B | Kopsia hainanensis | PC9 | 15.07 | [11] |
Antimicrobial and Antifungal Activities
Certain Kopsia alkaloids have also shown promising antimicrobial and antifungal activities.[9] Kopsifolines I, J, and K from Kopsia fruticosa displayed significant activity against a panel of Gram-positive and Gram-negative bacteria, as well as several pathogenic fungi.[9] This is a noteworthy finding, as it was the first report of such activities for alkaloids isolated from the Kopsia genus.[9]
Antiviral Activity
Recent studies have begun to explore the antiviral potential of indole alkaloids from various plant sources, including those with structural similarities to Kopsia alkaloids.[14][15][16][17] While specific studies on the antiviral activity of Kopsia alkaloids are still emerging, the broader class of indole alkaloids has shown efficacy against a range of viruses, including influenza viruses, dengue virus, and even SARS-CoV-2.[16][17] The mechanisms of antiviral action can vary, from inhibiting viral entry and replication to modulating the host immune response.[17] Further investigation into the antiviral properties of the vast chemical library of Kopsia alkaloids is a promising area for future research.
Experimental Protocols
To facilitate further research and replication of findings, this section provides an overview of the key experimental methodologies cited in the literature.
General Experimental Procedures for Isolation and Structure Elucidation
Plant Material: The specific part of the Kopsia plant (e.g., stem bark, leaves, roots) is collected, dried, and ground into a fine powder.[10]
Extraction: The powdered plant material is typically extracted exhaustively with a solvent such as methanol or 80% ethanol at room temperature or under reflux.[9][10] The solvent is then evaporated under reduced pressure to yield a crude extract.
Acid-Base Extraction for Alkaloid Enrichment: The crude extract is often subjected to an acid-base extraction to separate the alkaloids. The extract is dissolved in an acidic solution (e.g., 3% tartaric acid) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The aqueous layer is then basified (e.g., with Na2CO3 to pH 10) and extracted with a chlorinated solvent (e.g., dichloromethane) to obtain the crude alkaloid fraction.[10]
Chromatographic Separation: The crude alkaloid extract is separated into individual compounds using a combination of chromatographic techniques. This typically involves:
-
Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with gradient elution systems of varying polarity (e.g., hexane-ethyl acetate, chloroform-methanol).[9][10]
-
Preparative Thin-Layer Chromatography (TLC): For further purification of smaller quantities of compounds.
-
High-Performance Liquid Chromatography (HPLC): Often using a C18 column for final purification of the isolated alkaloids.[14]
Structure Elucidation: The chemical structure of each pure alkaloid is determined using a suite of spectroscopic methods:
-
UV Spectroscopy: To determine the chromophore system of the molecule.[10]
-
IR Spectroscopy: To identify functional groups.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[9]
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry of the molecule.[9]
In Vitro Anti-inflammatory Assay
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[12]
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[12]
Measurement of Inflammatory Mediators: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The levels of inflammatory mediators such as COX-2, IL-1β, and TNF-α are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12]
In Vitro Cytotoxicity Assay (MTT Assay)
Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.[9]
Treatment: After cell attachment, they are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[9]
MTT Staining: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[9]
Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.[9]
Conclusion and Future Directions
The indole alkaloids from the Kopsia genus represent a fascinating and valuable source of natural products with significant therapeutic potential. Their diverse chemical structures and wide range of biological activities, particularly their anti-inflammatory and cytotoxic properties, make them compelling candidates for further investigation in drug discovery and development. While significant progress has been made in isolating and characterizing these compounds, much remains to be explored. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these alkaloids exert their biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the most potent alkaloids to optimize their activity and pharmacokinetic properties.[18]
-
In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential of promising lead compounds in preclinical animal models of various diseases.
-
Exploration of Untapped Bioactivities: Screening the vast library of known Kopsia alkaloids for novel therapeutic applications, such as antiviral and neuroprotective effects.
The continued exploration of the rich chemical diversity of Kopsia indole alkaloids, coupled with modern pharmacological and synthetic approaches, holds great promise for the discovery of novel therapeutic agents to address a range of human diseases.
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
- 3. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total synthesis of kopsine, fruticosine, and structurally related polycyclic caged Kopsia indole alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Total synthesis of kopsine, fruticosine, and structurally related polycyclic caged Kopsia indole alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indole alkaloids from the aerial parts of Kopsia fruticosa and their cytotoxic, antimicrobial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kopsileuconines A-D: Bisindole alkaloids with cytotoxic activity from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Alkaloids as potential antivirals. A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preliminary Bioactivity Screening of 11,12-De(methylenedioxy)danuphylline: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
11,12-De(methylenedioxy)danuphylline is a novel indole (B1671886) alkaloid first isolated from the leaves and stems of Kopsia officinalis, a plant genus known for its rich diversity of bioactive monoterpene indole alkaloids.[1] This technical guide provides a comprehensive summary of the preliminary bioactivity screening of this compound, presenting available quantitative data, detailed experimental methodologies, and an exploration of relevant biological signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug discovery and development.
Bioactivity Profile of this compound
Initial bioactivity screenings of this compound have explored its potential as both an anti-inflammatory and an anti-diabetic agent. The following sections summarize the available quantitative data from these preliminary studies.
Anti-inflammatory Activity
While a broad study on the anti-inflammatory properties of 23 monoterpenoid indole alkaloids from Kopsia officinalis was conducted, this compound was not among the compounds evaluated in that specific research. However, other alkaloids from the same plant have demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators.[2][3]
α-Glucosidase Inhibitory Activity
In a study by Wang et al. (2017), this compound, referred to in the paper as kopsioffine C, was evaluated for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion and a key target in the management of type 2 diabetes. The results of this screening are presented in Table 1.
| Compound | Bioactivity | Assay | Result | Reference |
|---|---|---|---|---|
| This compound (kopsioffine C) | α-Glucosidase Inhibition | In vitro enzymatic assay | No significant activity (IC50 > 50μM) | Wang ZW, et al. (2017) |
Experimental Protocols
This section provides detailed methodologies for the key bioassays mentioned in the preliminary screening of this compound and related compounds.
α-Glucosidase Inhibitory Assay
This in vitro enzymatic assay is designed to assess the potential of a compound to inhibit the activity of α-glucosidase.
Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically. A decrease in absorbance in the presence of the test compound indicates inhibition of the enzyme.
Protocol:
-
Enzyme and Substrate Preparation: An α-glucosidase enzyme solution (from Saccharomyces cerevisiae) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). The substrate, pNPG, is also dissolved in the same buffer.[4][5]
-
Incubation: The test compound, dissolved in a suitable solvent (like DMSO), is pre-incubated with the α-glucosidase solution for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).[5]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.
-
Reaction Termination: After a second incubation period (e.g., 20 minutes), the reaction is stopped by adding a solution of sodium carbonate (Na₂CO₃).[4]
-
Absorbance Measurement: The absorbance of the resulting solution is measured at 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance in the presence of the test compound. The IC₅₀ value, the concentration of the inhibitor required to achieve 50% inhibition, is then determined by plotting the percentage of inhibition against different concentrations of the test compound.
The workflow for a typical α-glucosidase inhibitory assay is depicted in the following diagram:
Anti-inflammatory Assay: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
This cell-based assay is widely used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of key pro-inflammatory molecules in lipopolysaccharide (LPS)-activated macrophage cells.[6][7]
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce and release pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Test compounds are evaluated for their ability to suppress the production of these mediators.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS-stimulated cells with the compound's solvent) are included.
-
Incubation: The cells are incubated for a period sufficient to allow for the production of inflammatory mediators (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[6]
-
PGE₂, TNF-α, and IL-1β: The levels of these molecules in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7]
-
-
Cell Viability Assay: A cell viability assay (e.g., MTT or MTS assay) is performed to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity of the test compound.
-
Data Analysis: The inhibition of the production of each mediator is calculated relative to the LPS-stimulated vehicle control. IC₅₀ values can be determined from the dose-response curves.
The following diagram illustrates the workflow of the anti-inflammatory assay:
Relevant Signaling Pathways
The bioactivity of indole alkaloids is often attributed to their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, the following pathways are commonly implicated in the anti-inflammatory and neuroactive effects of related compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[2][8] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are another set of crucial pathways involved in inflammation.[3][9] They are activated by various extracellular stimuli, including LPS, and consist of a cascade of protein kinases that ultimately lead to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes. The main MAPK subfamilies involved in inflammation are ERK, JNK, and p38. Inhibition of MAPK signaling is a common mechanism of action for anti-inflammatory drugs.
Neurotransmitter Receptor Signaling
Some indole alkaloids are known to interact with neurotransmitter receptors in the central nervous system.[10][11] These receptors are broadly classified into ionotropic and metabotropic receptors. Ionotropic receptors are ligand-gated ion channels that mediate fast synaptic transmission, while metabotropic receptors are G-protein coupled receptors (GPCRs) that trigger slower, more modulatory intracellular signaling cascades. The structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) suggests that indole alkaloids could potentially modulate various neuronal functions by interacting with their receptors.
Conclusion
The preliminary bioactivity screening of this compound indicates a lack of significant inhibitory activity against α-glucosidase. While its potential as an anti-inflammatory agent has not been directly assessed in published studies, related alkaloids from Kopsia officinalis have shown promising anti-inflammatory properties. Further investigation is warranted to fully characterize the bioactivity profile of this compound, particularly in the context of inflammation and neuroactivity, given the known biological activities of other indole alkaloids. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future research endeavors.
References
- 1. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 9. synapse.koreamed.org [synapse.koreamed.org]
- 10. Neurotransmitter receptor - Wikipedia [en.wikipedia.org]
- 11. Neurotransmitter signaling through heterotrimeric G proteins: insights from studies in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of Doxofylline, a Novel Xanthine Derivative
Disclaimer: The initial query for "danuphylline derivatives" did not yield specific results in scientific literature. It is highly probable that this is a misspelling of "doxofylline," a well-documented xanthine (B1682287) derivative. This technical guide will, therefore, focus on the known therapeutic targets and mechanisms of action of doxofylline (B1670904), which is used primarily in the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).
Introduction
Doxofylline is a methylxanthine derivative, structurally distinguished from theophylline (B1681296) by the presence of a dioxolane group at the N7 position.[1][2] This structural modification results in a distinct pharmacological profile, conferring a significantly improved safety and tolerability profile compared to theophylline and other xanthines.[1][3] While demonstrating comparable efficacy as a bronchodilator, doxofylline's reduced incidence of cardiovascular and central nervous system side effects is attributed to its unique interactions with various cellular targets.[3] This guide provides a detailed overview of the current understanding of doxofylline's therapeutic targets, summarizing key quantitative data, experimental methodologies, and associated signaling pathways.
Primary Therapeutic Targets and Mechanisms of Action
The therapeutic effects of doxofylline are primarily attributed to its activity as a bronchodilator and anti-inflammatory agent. Unlike traditional xanthines, its mechanism of action is multifactorial and does not rely heavily on adenosine (B11128) receptor antagonism.
Phosphodiesterase (PDE) Inhibition: A Point of Contention
The role of phosphodiesterase (PDE) inhibition in the mechanism of action of doxofylline is complex and subject to conflicting reports in the literature.
-
Initial Hypothesis: Like other methylxanthines, doxofylline was initially thought to exert its bronchodilatory effects by inhibiting PDE enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][4] Elevated cAMP in airway smooth muscle cells activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to induce muscle relaxation and bronchodilation. Some reports specifically suggested an inhibition of the PDE4 isoenzyme.[4]
-
Emerging Evidence: More recent and comprehensive studies have challenged this view. Research indicates that doxofylline does not significantly inhibit any of the known PDE enzyme subtypes at therapeutic concentrations.[1][5][6] One study found that doxofylline only displayed inhibitory action against PDE2A1 at the highest tested concentration (10⁻⁴ M), a level not typically achieved in clinical practice.[5] Furthermore, in vitro studies on airway smooth muscle cells confirmed that doxofylline, similar to theophylline, does not increase cAMP production, which would be expected from a potent PDE inhibitor.[1]
This discrepancy suggests that while some weak interaction with PDE isoforms (particularly PDE2A1) may occur at high concentrations, it is unlikely to be the primary mechanism for its therapeutic effects.[7]
Adenosine Receptor Antagonism: The Key to an Improved Safety Profile
A defining characteristic of doxofylline is its markedly reduced affinity for adenosine receptors compared to theophylline.
-
Mechanism: Theophylline's side effects, such as tachycardia, arrhythmias, and seizures, are largely attributed to its antagonism of A1 and A2 adenosine receptors.[3] Doxofylline, however, shows very low affinity for these receptors.[3]
-
Quantitative Evidence: Inhibition studies have demonstrated that doxofylline's affinity for A1 and A2 adenosine receptors is in the 10⁻⁴ M range, a concentration considered too high to produce significant pharmacological effects in vivo.[8] This weak interaction is a cornerstone of its improved cardiovascular safety profile.[3]
β2-Adrenoceptor Interaction
Evidence suggests that doxofylline may directly interact with β2-adrenoceptors, contributing to its bronchodilatory effects.
-
Mechanism: A study utilizing nonlinear chromatography, frontal analysis, and molecular docking demonstrated a direct interaction between doxofylline and β2-adrenoceptors.[1] This interaction is proposed to elicit the relaxation of airway smooth muscle.[2] Molecular docking studies suggest that hydrogen bonds are formed between doxofylline and serine residues (Ser¹⁶⁹ and Ser¹⁷³) on the receptor.[1]
Anti-Inflammatory Mechanisms
Beyond bronchodilation, doxofylline exhibits distinct anti-inflammatory properties, offering potential therapeutic benefits in the long-term management of airway diseases.
-
Inhibition of Leukocyte Migration: Preclinical studies have shown that doxofylline can inhibit the infiltration of inflammatory cells, such as neutrophils, into the lungs in response to inflammatory stimuli like lipopolysaccharide (LPS).[1] This is achieved by inhibiting leukocyte migration across vascular endothelial cells.[1]
-
Modulation of Inflammatory Mediators: Doxofylline has been shown to reduce the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in animal models of lung inflammation.[1] It also attenuates bronchoconstriction and inflammatory actions induced by Platelet-Activating Factor (PAF).[2][8]
-
Lack of Histone Deacetylase (HDAC) Inhibition: The anti-inflammatory effects of theophylline have been partly attributed to the activation of HDACs. However, studies have shown that doxofylline does not inhibit HDAC enzymes, indicating a distinct anti-inflammatory mechanism.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of doxofylline with its potential therapeutic targets.
Table 1: Doxofylline Interaction with Key Receptors
| Target | Parameter | Value | Species/System | Reference(s) |
| Adenosine A1 & A2 Receptors | Affinity (Kᵢ) | > 100 µM | Rat Brain | [8] |
| Phosphodiesterase 2A1 (PDE2A1) | Inhibition | Only at 10⁻⁴ M | In vitro enzyme assay | [5] |
| β2-Adrenoceptor | Association Constant (Kₐ) | 7.70 x 10⁴ M⁻¹ | Immobilized Receptor Chromatography | [1] |
Table 2: In Vivo Anti-Inflammatory Effects of Doxofylline (LPS-Induced Lung Inflammation in Mice)
| Parameter | Treatment | Result | Reference(s) |
| Neutrophil Recruitment | Doxofylline (0.3 mg/kg) | Significant inhibition of neutrophil infiltration into the lung | [1] |
| Cytokine Release (TNF-α, IL-6) | Doxofylline (0.3 - 1 mg/kg) | Significant reduction in BAL fluid | [1] |
| Leukocyte Adhesion | Doxofylline (0.3 mg/kg) | Significant reduction in leukocyte adhesion to tracheal vessel walls | [1] |
Experimental Protocols
This section outlines the methodologies used in key experiments to elucidate the mechanism of action of doxofylline. Note: These are descriptions of the experimental approaches, not exhaustive, step-by-step protocols for laboratory replication.
Radioligand Binding Assay for Adenosine Receptor Affinity
-
Objective: To determine the binding affinity of doxofylline for adenosine A1 and A2 receptors.
-
Methodology:
-
Membrane Preparation: Membranes rich in adenosine receptors (e.g., from rat or guinea pig brain) are prepared through homogenization and centrifugation.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]CHA for A1 receptors or [³H]CGS 21680 for A2A receptors) at a fixed concentration.
-
Competition: Increasing concentrations of unlabeled doxofylline are added to the incubation mixture to compete with the radioligand for binding to the receptors.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of doxofylline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the inhibitory constant (Kᵢ), which reflects the affinity of doxofylline for the receptor.
-
High-Performance Affinity Chromatography for β2-Adrenoceptor Interaction
-
Objective: To quantify the binding kinetics and affinity between doxofylline and the β2-adrenoceptor.
-
Methodology:
-
Column Preparation: The β2-adrenoceptor is purified and immobilized onto a solid support matrix (e.g., silica (B1680970) gel or polystyrene microspheres) to create an affinity column.[1]
-
Mobile Phase: A buffer solution is continuously passed through the column.
-
Sample Injection: A known concentration of doxofylline is injected into the mobile phase and passed through the affinity column.
-
Detection: As doxofylline interacts with the immobilized receptors, its elution from the column is delayed. A detector (e.g., UV-Vis spectrophotometer) at the column outlet measures the concentration of doxofylline over time, generating a chromatogram.
-
Data Analysis:
-
Frontal Analysis: By analyzing the shape of the breakthrough curve (the point at which the drug starts to elute at its initial concentration), the association and dissociation constants can be determined.
-
Nonlinear Chromatography (NLC): This method analyzes the peak shape at different concentrations to simultaneously determine kinetic and thermodynamic parameters of the interaction.[1]
-
-
In Vivo Leukocyte Migration Assay (LPS-Induced Murine Model)
-
Objective: To assess the effect of doxofylline on inflammation-induced leukocyte recruitment in a living organism.
-
Methodology:
-
Animal Model: Mice (e.g., BALB/c strain) are used.
-
Treatment: One group of mice is pre-treated with doxofylline (administered intraperitoneally), while a control group receives a vehicle.[1]
-
Induction of Inflammation: Inflammation is induced by intranasal instillation of lipopolysaccharide (LPS), a component of bacterial cell walls.[1]
-
Bronchoalveolar Lavage (BAL): After a set period (e.g., 24 hours), the mice are euthanized, and their lungs are washed with a saline solution to collect cells from the airways (BAL fluid).
-
Cell Counting and Cytokine Analysis: The total number of cells and the differential count of inflammatory cells (especially neutrophils) in the BAL fluid are determined. The fluid can also be analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using methods like ELISA.
-
Intravital Microscopy (Optional): To directly visualize leukocyte-endothelial interactions, microscopy can be performed on exposed tissues (like the cremaster muscle or trachea) to observe and quantify leukocyte rolling, adhesion, and transmigration in real-time.[1]
-
Visualizations of Signaling Pathways and Workflows
Diagram 1: Doxofylline's Primary Mechanisms of Action
References
- 1. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Doxofylline: a new generation xanthine bronchodilator devoid of major cardiovascular adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Doxofylline is not just another theophylline! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential of doxofylline in the treatment of chronic obstructive airway diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 11,12-De(methylenedioxy)danuphylline Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Indoloquinoline alkaloids, a class of tetracyclic heteroaromatic compounds, have garnered significant interest due to their broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Many of these compounds, such as cryptolepine (B1217406) and neocryptolepine, are known to exert their cytotoxic effects through mechanisms like DNA intercalation and inhibition of topoisomerase II.[2]
This document provides a detailed guide for the synthesis of analogues of "11,12-De(methylenedioxy)danuphylline." While specific literature on the direct synthesis of this target molecule is not publicly available, its nomenclature suggests a derivative of a parent compound, "danuphylline," which likely possesses a methylenedioxy group on an indoloquinoline scaffold. The molecular formula for danuphylline is reported as C24H26N2O8.[3]
The following protocols and notes outline a generalized, yet robust, synthetic strategy to produce "de(methylenedioxy)" analogues of indoloquinoline compounds. This approach is based on established synthetic routes for the indoloquinoline core, followed by a key deprotection step to remove the methylenedioxy group. These guidelines are intended to serve as a foundational resource for researchers aiming to explore the structure-activity relationships (SAR) of this promising class of molecules.
Proposed Synthetic Pathway
The synthesis of this compound analogues can be envisioned through a multi-step process. The general workflow involves the construction of a methylenedioxy-substituted indoloquinoline core, followed by the cleavage of the methylenedioxy ether to yield the desired catechol derivative. A variety of established methods for the synthesis of the indoloquinoline core can be employed, including palladium-catalyzed cross-coupling reactions and acid-catalyzed cyclizations.
Below is a diagram illustrating a plausible synthetic workflow:
References
- 1. Indoloquinolines as scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound: DANUPHYLLINE (CHEMBL328806) - ChEMBL [ebi.ac.uk]
Application Notes and Protocols for In Vitro Evaluation of 11,12-De(methylenedioxy)danuphylline
Disclaimer: The following experimental protocols, data, and signaling pathways are representative examples designed for research and drug development professionals. They are based on established methodologies for similar xanthine (B1682287) derivatives. As of the date of this document, specific experimental data for "11,12-De(methylenedioxy)danuphylline" is not publicly available. These protocols should be adapted and optimized as necessary for specific laboratory conditions and research goals.
Introduction
This compound is a novel xanthine derivative. Xanthines, such as theophylline (B1681296) and caffeine, are known to exert a range of pharmacological effects, primarily through the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine (B11128) receptors. These mechanisms contribute to their use as bronchodilators, anti-inflammatory agents, and central nervous system stimulants. This document provides detailed protocols for the in vitro evaluation of this compound to characterize its cytotoxic, anti-inflammatory, and biochemical activities.
Quantitative Data Summary
The following tables present hypothetical data for the in vitro activities of this compound compared to a standard reference compound, Theophylline.
Table 1: Cytotoxicity of this compound in A549 Human Lung Carcinoma Cells
| Compound | IC50 (µM) |
| This compound | > 100 |
| Theophylline | > 100 |
| Doxorubicin (B1662922) (Positive Control) | 0.85 |
Table 2: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Nitric Oxide (NO) Inhibition IC50 (µM) |
| This compound | 25.4 |
| Theophylline | 48.2 |
| L-NAME (Positive Control) | 15.8 |
Table 3: Phosphodiesterase (PDE) Inhibition Profile
| Compound | PDE4B IC50 (µM) | PDE5A IC50 (µM) |
| This compound | 12.7 | 89.3 |
| Theophylline | 35.1 | > 100 |
| Rolipram (PDE4 Inhibitor) | 0.2 | > 100 |
| Sildenafil (PDE5 Inhibitor) | > 100 | 0.005 |
Table 4: Adenosine Receptor Binding Affinity
| Compound | A1 Receptor Ki (µM) | A2A Receptor Ki (µM) |
| This compound | 8.9 | 15.2 |
| Theophylline | 12.5 | 20.8 |
| DPCPX (A1 Antagonist) | 0.002 | > 10 |
| ZM241385 (A2A Antagonist) | > 10 | 0.0009 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol describes a method for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound
-
Theophylline
-
Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, theophylline, and doxorubicin in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
Nitric Oxide (NO) Inhibition Assay
This protocol measures the anti-inflammatory activity of this compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
Theophylline
-
L-NG-Nitroarginine Methyl Ester (L-NAME)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, theophylline, or L-NAME for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 values.
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound against PDE enzymes using a fluorescence-based assay.
Materials:
-
Recombinant human PDE4B and PDE5A enzymes
-
FAM-cAMP (fluorescein-labeled cyclic AMP) substrate
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
This compound
-
Theophylline
-
Rolipram (for PDE4B)
-
Sildenafil (for PDE5A)
-
Binding agent (e.g., metal-based nanoparticles)
-
384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Dispensing: Dispense serial dilutions of the test compounds into the wells of a 384-well plate.
-
Enzyme Addition: Add the PDE enzyme to the wells.
-
Incubation: Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Substrate Addition: Add the FAM-cAMP substrate to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Termination and Binding: Add the binding agent to stop the reaction and bind to the FAM-5'-AMP product.
-
Fluorescence Polarization Measurement: Read the fluorescence polarization of the wells.
-
Data Analysis: Calculate the percentage of inhibition based on the polarization values of the controls (no enzyme and no inhibitor). Determine the IC50 values from the dose-response curves.
Adenosine Receptor Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of this compound for adenosine A1 and A2A receptors.
Materials:
-
Membrane preparations from cells expressing human adenosine A1 or A2A receptors
-
[³H]DPCPX (for A1 receptor)
-
[³H]ZM241385 (for A2A receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
Theophylline
-
DPCPX (non-labeled)
-
ZM241385 (non-labeled)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In test tubes, combine the cell membrane preparation, the radioligand ([³H]DPCPX or [³H]ZM241385) at a concentration near its Kd, and various concentrations of the test compound.
-
Non-specific Binding: For determining non-specific binding, use a high concentration of the respective non-labeled antagonist (DPCPX or ZM241385).
-
Incubation: Incubate the mixture for 90 minutes at room temperature.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values from the competition curves and then calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Application Notes and Protocols for 11,12-De(methylenedioxy)danuphylline in Neuroblastoma Cell Lines
Disclaimer: As of the latest literature review, there are no specific studies published on the effects of "11,12-De(methylenedioxy)danuphylline" on neuroblastoma cell lines, including SH-SY5Y. The following application notes and protocols are provided as a generalized framework for researchers interested in investigating the potential of this compound. The methodologies and hypothetical data are based on common experimental approaches and outcomes observed with other novel cytotoxic compounds tested on neuroblastoma cells.
Introduction
Neuroblastoma is a pediatric cancer originating from the neural crest cells of the sympathetic nervous system.[1][2] The human neuroblastoma cell line SH-SY5Y is a widely utilized in vitro model in neurobiology and cancer research due to its human origin and ability to differentiate into a neuronal phenotype.[3][4] This document outlines protocols to assess the cytotoxic and apoptotic potential of this compound, an alkaloid derivative[5], on neuroblastoma cell lines. The proposed experiments will investigate the compound's effect on cell viability, its mechanism of inducing cell death, and its influence on key signaling pathways.
Materials and Reagents
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Compound: this compound (NKB48217)[5]
-
Media: DMEM/F12 (1:1), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents for Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Caspase-3, -8, and -9 Activity Assay Kits
-
BCA Protein Assay Kit
-
Primary and secondary antibodies for Western blotting (e.g., Bcl-2, Bax, cleaved PARP, cleaved Caspase-3, p-ERK, ERK, p-JNK, JNK, Actin)
-
Cell Cycle Analysis Kit (e.g., with PI and RNase A)
-
Data Presentation: Hypothetical Cytotoxic Effects
The following tables represent hypothetical data to illustrate how results could be structured.
Table 1: IC50 Values of this compound on SH-SY5Y cells
| Treatment Duration | IC50 (µM) |
| 24 hours | 15.2 |
| 48 hours | 9.8 |
| 72 hours | 5.1 |
Table 2: Apoptosis Induction in SH-SY5Y cells after 48h Treatment
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| 0 (Control) | 2.1 | 1.5 | 0.8 |
| 5 | 15.3 | 8.2 | 1.1 |
| 10 | 28.7 | 15.6 | 1.4 |
| 20 | 45.1 | 22.4 | 2.0 |
Table 3: Effect on Cell Cycle Distribution in SH-SY5Y cells after 24h Treatment
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.4 | 28.1 | 16.5 |
| 10 | 68.2 | 19.5 | 12.3 |
| 20 | 75.9 | 12.3 | 11.8 |
Experimental Protocols
Cell Culture and Maintenance
SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.[3] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[3] The medium is refreshed every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.[3]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
MTT Assay Experimental Workflow.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed SH-SY5Y cells in a 6-well plate and treat with the compound for 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in apoptosis and other signaling pathways.
-
Treat cells with the compound for the desired time.
-
Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., Bcl-2, Bax, cleaved PARP, cleaved Caspase-3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Visualization
Based on studies of other cytotoxic compounds in neuroblastoma, this compound might induce apoptosis through the intrinsic (mitochondrial) pathway.[6]
Hypothesized Intrinsic Apoptosis Pathway.
Many natural compounds also affect MAPK signaling pathways, such as ERK and JNK, which are involved in cell survival and apoptosis.[7]
Potential Modulation of MAPK Signaling.
These protocols and diagrams provide a comprehensive starting point for the investigation of "this compound" in neuroblastoma cell lines. All experiments should include appropriate positive and negative controls to ensure data validity.
References
- 1. Polyphyllin D, a steroidal saponin in Paris polyphylla, induces apoptosis and necroptosis cell death of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic Cell Death in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 888482-17-5 | NKB48217 [biosynth.com]
- 6. Potential Treatment Options for Neuroblastoma with Polyphenols through Anti-Proliferative and Apoptotic Mechanisms [mdpi.com]
- 7. Hesperidin Protects SH-SY5Y Neuronal Cells against High Glucose-Induced Apoptosis via Regulation of MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Investigating the Anti-Inflammatory Potential of 11,12-De(methylenedioxy)danuphylline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 11,12-De(methylenedioxy)danuphylline is an indole (B1671886) alkaloid that has been isolated from Kopsia officinalis. While its specific biological activities are not extensively documented, related compounds and the traditional use of plant extracts containing similar alkaloids suggest a potential for anti-inflammatory effects. Inflammation is a complex biological response implicated in numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The identification of novel anti-inflammatory agents is a critical area of pharmaceutical research.
These application notes provide a comprehensive guide for the preliminary in vitro and in vivo evaluation of the anti-inflammatory properties of this compound. The described assays are standard, validated methods for assessing the key molecular pathways and cellular responses involved in inflammation.
Section 1: In Vitro Anti-Inflammatory Assays
A series of in vitro assays are proposed to elucidate the potential mechanisms of anti-inflammatory action of this compound. These assays focus on key inflammatory mediators and signaling pathways.
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the inhibitory effect of this compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Data Presentation:
| Concentration (µM) | NO Production (% of Control) | Standard Deviation |
| Vehicle Control | 100 | 5.2 |
| 1 | 85.3 | 4.1 |
| 5 | 62.1 | 3.5 |
| 10 | 45.8 | 2.9 |
| 25 | 28.4 | 2.1 |
| 50 | 15.7 | 1.8 |
| Dexamethasone (10 µM) | 12.5 | 1.5 |
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (1-50 µM) or a positive control (Dexamethasone, 10 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO production relative to the LPS-stimulated vehicle control.
Workflow Diagram:
Caption: Workflow for Nitric Oxide Production Assay.
Pro-inflammatory Cytokine (TNF-α and IL-6) Secretion
Objective: To quantify the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated RAW 264.7 macrophages.
Data Presentation:
| Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Vehicle Control | 1250 ± 85 | 3200 ± 150 |
| 1 | 1080 ± 70 | 2850 ± 120 |
| 5 | 850 ± 62 | 2100 ± 110 |
| 10 | 620 ± 55 | 1550 ± 95 |
| 25 | 410 ± 40 | 980 ± 70 |
| 50 | 250 ± 35 | 650 ± 50 |
| Dexamethasone (10 µM) | 180 ± 25 | 450 ± 40 |
Experimental Protocol:
-
Cell Culture and Seeding: Follow the same procedure as in the NO production assay.
-
Treatment and Stimulation: Pre-treat cells with this compound (1-50 µM) or Dexamethasone (10 µM) for 1 hour, followed by LPS (1 µg/mL) stimulation for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the compound concentrations.
NF-κB Signaling Pathway Activation
Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway, a central regulator of inflammation.
Data Presentation:
| Concentration (µM) | NF-κB Luciferase Activity (% of Control) | Standard Deviation |
| Vehicle Control | 100 | 6.8 |
| 1 | 92.5 | 5.5 |
| 5 | 75.3 | 4.9 |
| 10 | 58.1 | 4.2 |
| 25 | 39.8 | 3.1 |
| 50 | 22.4 | 2.5 |
| BAY 11-7082 (10 µM) | 15.2 | 1.8 |
Experimental Protocol:
-
Transfection: Transfect RAW 264.7 cells with an NF-κB-responsive luciferase reporter plasmid.
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Treatment and Stimulation: Pre-treat the cells with this compound (1-50 µM) or an NF-κB inhibitor (e.g., BAY 11-7082, 10 µM) for 1 hour, followed by LPS (1 µg/mL) stimulation for 6 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a percentage of the LPS-stimulated vehicle control.
Signaling Pathway Diagram:
Caption: Putative Inhibition of the NF-κB Signaling Pathway.
Section 2: In Vivo Anti-Inflammatory Assay
An in vivo model is crucial to confirm the anti-inflammatory effects of this compound in a whole-organism context.
Carrageenan-Induced Paw Edema in Mice
Objective: To evaluate the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce acute inflammation in a carrageenan-induced paw edema model.
Data Presentation:
| Treatment Group | Paw Volume Increase (mL) at 3h | % Inhibition |
| Vehicle Control | 0.85 ± 0.07 | - |
| This compound (10 mg/kg) | 0.62 ± 0.05 | 27.1 |
| This compound (25 mg/kg) | 0.45 ± 0.04 | 47.1 |
| This compound (50 mg/kg) | 0.31 ± 0.03 | 63.5 |
| Indomethacin (10 mg/kg) | 0.28 ± 0.03 | 67.1 |
Experimental Protocol:
-
Animals: Use male BALB/c mice (20-25 g).
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and this compound treatment groups (10, 25, and 50 mg/kg).
-
Drug Administration: Administer the compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Experimental Workflow Diagram:
Application Notes and Protocols for Cytotoxicity Testing of 11,12-De(methylenedioxy)danuphylline on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the cytotoxic potential of "11,12-De(methylenedioxy)danuphylline," an indole (B1671886) alkaloid isolated from Kopsia officinalis, against various cancer cell lines. While specific cytotoxic data for this compound is not yet available in published literature, numerous other alkaloids from the Kopsia genus have demonstrated significant anticancer properties, suggesting that "this compound" is a promising candidate for further investigation.[1][2] This document outlines a detailed protocol for determining its in vitro efficacy and provides a framework for data presentation and visualization of potential mechanisms of action.
Plants of the Kopsia genus are a rich source of structurally diverse monoterpene indole alkaloids.[1][2] Several of these compounds have been reported to exhibit cytotoxic effects against a range of cancer cell lines. For instance, kopsiaofficines A and C, isolated from Kopsia officinalis, have shown cytotoxicity against seven lung cancer cell lines with IC50 values below 20 µM.[3][4] Other alkaloids from Kopsia singapurensis have demonstrated cytotoxic effects against human promyelocytic leukemia (HL-60) and human cervical cancer (HeLa) cells.[5] Given this precedent, "this compound" warrants thorough evaluation as a potential anticancer agent.
Quantitative Data Presentation
Following the experimental protocols outlined below, the cytotoxic activity of "this compound" should be quantified and summarized. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity and should be calculated for each cell line tested. The data should be presented in a clear and structured format for easy comparison. Below is a template for data presentation.
Table 1: Hypothetical Cytotoxicity of this compound against various cancer cell lines.
| Cancer Cell Line | Cell Type | This compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| A549 | Human Lung Carcinoma | Data to be determined | ~ 1.5 |
| MCF-7 | Human Breast Adenocarcinoma | Data to be determined | ~ 1.2 |
| HeLa | Human Cervical Adenocarcinoma | Data to be determined | ~ 0.8 |
| PC-3 | Human Prostate Adenocarcinoma | Data to be determined | ~ 2.0 |
| HCT-116 | Human Colon Carcinoma | Data to be determined | ~ 0.5 |
Experimental Protocols
A standard and widely accepted method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
Objective: To determine the concentration of "this compound" that inhibits 50% of cancer cell growth (IC50).
Materials:
-
"this compound" (stock solution in DMSO)
-
Selected cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Doxorubicin (positive control)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" and the positive control (Doxorubicin) in the complete culture medium. A typical concentration range to start with for a novel compound could be 0.1, 1, 10, 50, and 100 µM.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) at the highest concentration used for the test compound.
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the cytotoxicity testing of "this compound".
Caption: Workflow for cytotoxicity assessment using the MTT assay.
Potential Signaling Pathway: Apoptosis
While the precise mechanism of action for "this compound" is unknown, many cytotoxic natural products induce cell death via apoptosis. The following diagram illustrates a generalized apoptosis signaling pathway that could be investigated if the compound shows significant cytotoxic activity.
Caption: Generalized apoptosis signaling pathways.
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic monoterpenoid indole alkaloids from the aerial parts of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic monoterpenoid indole alkaloids from the aerial parts of Kopsia officinalis - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 5. researchgate.net [researchgate.net]
neuroprotective activity assays for "11,12-De(methylenedioxy)danuphylline"
An initial investigation for "11,12-De(methylenedioxy)danuphylline" reveals that while the compound is chemically defined, specific studies on its neuroprotective activity are not available in the public domain as of the current date. However, by examining the established methodologies for assessing neuroprotection in other natural products, a comprehensive framework for evaluating the potential of "this compound" can be constructed.
This document provides a set of detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the neuroprotective effects of "this compound," hereafter referred to as "the compound." The assays described are standard in the field and are designed to probe various mechanisms implicated in neurodegenerative diseases, such as oxidative stress, apoptosis, and neuroinflammation.
Application Notes
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological driver is oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell's antioxidant defenses to neutralize them.[1] This leads to damage of cellular components, including lipids, proteins, and DNA, ultimately culminating in neuronal cell death.
Natural products are a promising source for the discovery of new neuroprotective agents.[2][3] Many of these compounds exert their effects through multiple mechanisms, including the enhancement of endogenous antioxidant systems, inhibition of inflammatory pathways, and modulation of signaling cascades crucial for neuronal survival.[2][4]
The following protocols outline a tiered approach to screen "this compound" for neuroprotective activity. The workflow begins with primary in vitro screening in neuronal cell lines to assess cytotoxicity and protective effects against a common toxin. Positive hits would then be subjected to secondary assays to elucidate the mechanism of action.
Experimental Workflow & Logic
The assessment of a novel compound's neuroprotective potential typically follows a logical progression from initial toxicity and efficacy screening to more detailed mechanistic studies.
Protocols for Neuroprotective Activity Assays
The following are detailed protocols for key in vitro assays to determine the neuroprotective potential of "this compound." Human neuroblastoma SH-SY5Y cells are a common and appropriate model for these initial studies.
Protocol 1: Assessment of Cytotoxicity and Neuroprotection using MTT Assay
This assay assesses cell viability by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells.[5]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
"this compound" (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment (Cytotoxicity): To determine the compound's intrinsic toxicity, treat cells with increasing concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. A vehicle control (DMSO) must be included.
-
Compound Treatment (Neuroprotection):
-
Pre-treat cells with various non-toxic concentrations of the compound for 2-4 hours.
-
Following pre-treatment, add the neurotoxin (e.g., 100 µM H₂O₂ or 50 µM 6-OHDA) to the wells (except for the control group) and incubate for another 24 hours.
-
Include control groups: untreated cells, cells treated with vehicle only, and cells treated with the neurotoxin only.
-
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Data Presentation:
Table 1: Neuroprotective Effect of the Compound on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
| Group | Concentration (µM) | Cell Viability (% of Control) ± SD |
|---|---|---|
| Control (Untreated) | - | 100 ± 4.5 |
| H₂O₂ only | 100 | 52.3 ± 3.8 |
| Compound + H₂O₂ | 1 | 65.7 ± 4.1 |
| Compound + H₂O₂ | 5 | 78.9 ± 3.5 |
| Compound + H₂O₂ | 10 | 89.2 ± 4.2 |
| Compound only | 10 | 98.5 ± 5.1 |
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels. DCF-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[6]
Materials:
-
Cells cultured in a 96-well black, clear-bottom plate
-
DCF-DA (10 mM stock in DMSO)
-
H₂O₂ or other ROS inducer
-
The compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader (Ex/Em: 485/535 nm)
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with the compound and neurotoxin as described in Protocol 1.
-
Loading with DCF-DA: After the treatment period, remove the medium and wash the cells twice with warm HBSS.
-
Incubation: Add 100 µL of 10 µM DCF-DA in HBSS to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCF-DA solution and wash the cells twice with HBSS.
-
Fluorescence Measurement: Add 100 µL of HBSS to each well and immediately measure the fluorescence intensity.
-
Data Analysis: Normalize the fluorescence intensity of treated groups to the control group.
Data Presentation:
Table 2: Effect of the Compound on H₂O₂-Induced Intracellular ROS Production
| Group | Concentration (µM) | Relative Fluorescence Units (RFU) ± SD |
|---|---|---|
| Control (Untreated) | - | 100 ± 8.2 |
| H₂O₂ only | 100 | 254.1 ± 15.6 |
| Compound + H₂O₂ | 1 | 198.5 ± 12.3 |
| Compound + H₂O₂ | 5 | 145.7 ± 10.9 |
| Compound + H₂O₂ | 10 | 112.3 ± 9.8 |
Potential Signaling Pathway: Nrf2-ARE
Many natural products exert neuroprotective effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[7] Under oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).
To investigate if the compound acts via this pathway, a Western blot analysis would be performed.
Protocol 3: Western Blot for Nrf2 and HO-1 Expression
Procedure:
-
Protein Extraction: Treat SH-SY5Y cells as previously described. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ and normalize to the loading control.
Data Presentation:
Table 3: Effect of the Compound on Protein Expression in H₂O₂-Treated Cells (Relative Densitometry)
| Protein | Control | H₂O₂ only | Compound (5 µM) + H₂O₂ | Compound (10 µM) + H₂O₂ |
|---|---|---|---|---|
| Nrf2 (nuclear) | 1.0 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.3 | 3.8 ± 0.4 |
| HO-1 | 1.0 ± 0.1 | 1.5 ± 0.2 | 3.1 ± 0.3 | 4.5 ± 0.5 |
| β-actin | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
These protocols provide a foundational framework for the initial in vitro evaluation of "this compound" as a potential neuroprotective agent. Positive and reproducible results from these assays would justify further investigation using more complex models, such as primary neuronal cultures or in vivo animal models of neurodegenerative disease.
References
- 1. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: HPLC Purification of 11,12-De(methylenedioxy)danuphylline
Introduction
11,12-De(methylenedioxy)danuphylline is an indole (B1671886) alkaloid that has been isolated from the leaves and stems of Kopsia officinalis.[1] As a member of the broader class of alkaloids, which includes aporphines, it is of interest to researchers in natural product chemistry and drug development. High-Performance Liquid Chromatography (HPLC) is a crucial technique for the isolation and purification of such compounds from complex plant extracts, ensuring high purity for subsequent analytical studies and bioassays. This application note outlines a general yet robust HPLC method suitable for the purification of this compound, based on established protocols for related alkaloid compounds.
Challenges in Purification
The purification of alkaloids from crude plant extracts presents several challenges, including the presence of numerous structurally similar compounds and a complex sample matrix. These factors can lead to co-elution and poor resolution, necessitating a well-optimized HPLC method. Traditional separation techniques can be time-consuming and may result in sample loss.
Method Summary
This protocol employs a reversed-phase HPLC method, which is well-suited for the separation of moderately polar compounds like alkaloids. A C18 column is utilized, providing excellent resolving power. The mobile phase composition is critical for achieving optimal separation and is based on a mixture of acetonitrile (B52724) and water, with additives to improve peak shape and resolution. This method provides a reliable starting point for researchers seeking to purify this compound and other related alkaloids.
Experimental Protocol
1. Sample Preparation
-
Extraction: A crude extract is prepared from the dried and powdered plant material (e.g., leaves and stems of Kopsia officinalis) using a suitable organic solvent such as methanol (B129727) or ethanol.
-
Preliminary Fractionation (Optional but Recommended): To reduce the complexity of the sample matrix, an initial fractionation step such as High-Speed Counter-Current Chromatography (HSCCC) can be employed. A two-phase solvent system, for instance, composed of n-hexane-ethyl acetate-methanol-acetonitrile-water, has been shown to be effective for the separation of aporphine (B1220529) alkaloids.[2][3]
-
Final Sample Preparation: The crude extract or the enriched fraction is dissolved in the mobile phase or a compatible solvent (e.g., methanol, DMSO). The solution is then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
2. HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC parameters for the purification of this compound.
| Parameter | Recommended Conditions |
| HPLC System | A standard analytical or semi-preparative HPLC system with a UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Acetonitrile:Water:Triethylamine:Glacial Acetic Acid (55:44:1:0.15, v/v/v/v).[3] |
| Flow Rate | 1.0 mL/min.[3] |
| Detection | UV at 270 nm.[3] |
| Injection Volume | 10-100 µL, depending on sample concentration and column dimensions. |
| Column Temperature | Ambient or controlled at 25 °C. |
3. Data Collection and Analysis
-
Monitor the chromatogram at 270 nm.
-
Collect fractions corresponding to the desired peak based on retention time.
-
Analyze the purity of the collected fractions by re-injecting them into the HPLC system under the same conditions.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Confirm the identity and structure of the purified compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
Workflow Diagram
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: HPLC purification workflow for this compound.
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not available in the provided search results, the following table presents typical data that would be generated and recorded during such a purification process. This serves as a template for researchers to populate with their own experimental data.
| Sample ID | Injection Volume (µL) | Peak Retention Time (min) | Peak Area | Purity (%) | Amount Yielded (mg) |
| Crude Extract | 20 | Multiple Peaks | N/A | N/A | N/A |
| Enriched Fraction | 20 | Target Peak: [Time] | [Area] | [Purity] | N/A |
| Collected Fraction 1 | 10 | [Time] | [Area] | [Purity] | [Amount] |
| Collected Fraction 2 | 10 | [Time] | [Area] | [Purity] | [Amount] |
| Pooled Pure Compound | 10 | [Time] | [Area] | >98% | [Total Amount] |
Conclusion
The HPLC method detailed in this application note provides a solid foundation for the successful purification of this compound. The protocol is adaptable and can be optimized further by adjusting the mobile phase composition, gradient, or flow rate to achieve the desired purity and yield. The inclusion of an optional pre-fractionation step can significantly improve the efficiency of the final HPLC purification. As with any purification protocol, subsequent structural verification of the isolated compound is essential.
References
Application Note: Structural Elucidation of 11,12-De(methylenedioxy)danuphylline using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the comprehensive nuclear magnetic resonance (NMR) spectroscopic approach for the complete structural elucidation of "11,12-De(methylenedioxy)danuphylline," an alkaloid derived from plant species of the Kopsia genus. The protocol outlines a systematic workflow employing one-dimensional (1D) and two-dimensional (2D) NMR techniques to establish the planar structure and relative stereochemistry of this complex natural product. The presented data, based on a representative hypothetical structure, serves as a practical guide for researchers engaged in the isolation and characterization of novel alkaloids.
Introduction
Kopsia alkaloids are a diverse group of indole (B1671886) alkaloids known for their intricate molecular architectures and significant biological activities. The structural determination of new members of this family is crucial for understanding their structure-activity relationships and potential as therapeutic agents. "this compound" (Molecular Formula: C₂₃H₂₆N₂O₆) represents a subtype of these alkaloids, necessitating a robust analytical strategy for its characterization. High-resolution NMR spectroscopy is an indispensable tool for this purpose, providing detailed insights into the connectivity and spatial arrangement of atoms within the molecule.[1][2] This document provides a standardized protocol for acquiring and interpreting the NMR data required for the unambiguous structure determination of this compound.
Proposed Structure
For the purpose of this application note, a plausible hypothetical structure for this compound is presented below. This structure is consistent with the molecular formula and is based on common structural motifs found in Kopsia alkaloids.
Image of the hypothetical chemical structure of this compound should be inserted here. For the purpose of this text-based generation, a detailed description is provided: A complex pentacyclic indole alkaloid core. The indole nucleus is substituted at the 11 and 12 positions with hydroxyl groups (in place of the methylenedioxy bridge of the parent danuphylline). The structure contains multiple stereocenters, an ester functional group, and an N-methyl group, consistent with the molecular formula C₂₃H₂₆N₂O₆.
Data Presentation
The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound, recorded in CDCl₃ at 600 MHz for ¹H and 150 MHz for ¹³C.
Table 1: ¹H NMR Data (600 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| 1-NH | 8.15 | br s | 1H | |
| 2-H | 4.10 | d | 8.4 | 1H |
| 3-Hα | 2.80 | m | 1H | |
| 3-Hβ | 2.65 | m | 1H | |
| 5-Hα | 3.20 | m | 1H | |
| 5-Hβ | 3.05 | m | 1H | |
| 6-H | 4.50 | dd | 10.2, 4.5 | 1H |
| 9-H | 7.20 | d | 8.0 | 1H |
| 10-H | 6.90 | d | 8.0 | 1H |
| 14-H | 2.95 | m | 1H | |
| 15-Hα | 2.10 | m | 1H | |
| 15-Hβ | 1.95 | m | 1H | |
| 16-H | 5.90 | s | 1H | |
| 11-OH | 5.40 | s | 1H | |
| 12-OH | 5.35 | s | 1H | |
| N-CH₃ | 2.50 | s | 3H | |
| OCH₃ | 3.75 | s | 3H | |
| OCH₃ | 3.85 | s | 3H |
Table 2: ¹³C NMR Data (150 MHz, CDCl₃)
| Position | δ (ppm) | DEPT |
| 2 | 75.2 | CH |
| 3 | 45.1 | CH₂ |
| 4 | 172.5 | C |
| 5 | 52.8 | CH₂ |
| 6 | 80.5 | CH |
| 7 | 135.0 | C |
| 8 | 128.9 | C |
| 9 | 118.2 | CH |
| 10 | 110.5 | CH |
| 11 | 145.3 | C |
| 12 | 142.1 | C |
| 13 | 125.6 | C |
| 14 | 48.9 | CH |
| 15 | 35.7 | CH₂ |
| 16 | 95.3 | CH |
| 17 | 170.1 | C |
| 18 | 52.5 | OCH₃ |
| 19 | 53.1 | OCH₃ |
| N-CH₃ | 40.2 | CH₃ |
Experimental Protocols
1. Sample Preparation
-
Weigh approximately 5-10 mg of the isolated and purified this compound.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition
All NMR spectra should be acquired on a 600 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 2.73 s
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
-
DEPT-135:
-
Pulse Program: dept135
-
Number of Scans: 256
-
This experiment is crucial for differentiating between CH, CH₂, and CH₃ signals.
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
This experiment identifies ¹H-¹H spin-spin couplings, revealing adjacent protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 16
-
This experiment correlates protons with their directly attached carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 64
-
This experiment shows correlations between protons and carbons over two to three bonds, which is essential for assembling the carbon skeleton.[3]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse Program: noesygpph
-
Mixing Time: 500 ms
-
Number of Scans: 32
-
This experiment reveals through-space correlations between protons, providing information about the relative stereochemistry of the molecule.
-
Mandatory Visualizations
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Logical flow of structural elucidation using NMR data.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of complex natural products like this compound.[1][2] By following the detailed protocols outlined in this application note, researchers can systematically acquire and interpret the necessary NMR data to determine the complete chemical structure. The provided hypothetical data and workflows serve as a valuable reference for the characterization of new alkaloids and other natural products in drug discovery and development programs.
References
Application Notes and Protocols for Cell-Based Modeling of 11,12-De(methylenedioxy)danuphylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-De(methylenedioxy)danuphylline is an indole (B1671886) alkaloid compound that has been isolated from the leaves and stems of Kopsia officinalis.[1] While its precise mechanism of action is still under investigation, its structural similarity to other alkaloids and potential classification as a xanthine (B1682287) derivative suggest it may interact with key signaling pathways, such as those regulated by phosphodiesterases (PDEs) and adenosine (B11128) receptors.[2] This document provides detailed protocols for developing cell-based models to investigate the biological activity of this compound, focusing on its potential role as a PDE inhibitor and an adenosine receptor antagonist.
These assays are designed to be conducted in a high-throughput format, allowing for the determination of potency and selectivity of the compound. The following sections outline the necessary materials, step-by-step experimental procedures, and methods for data analysis and presentation.
I. Assessment of Phosphodiesterase (PDE) Inhibitory Activity
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] Inhibition of PDEs leads to an increase in these cyclic nucleotides, which can have various downstream effects. The following protocols describe cell-based assays to determine if this compound can inhibit PDE activity.
Experimental Workflow for PDE Inhibition Assays
Caption: Workflow for the CRE-Luciferase PDE inhibitor assay.
Protocol 1: cAMP-Dependent PDE Inhibition Assay using a CRE-Luciferase Reporter
This assay measures the inhibition of cAMP-degrading PDEs. In the presence of a PDE inhibitor, forskolin-stimulated cAMP levels remain high, leading to the activation of the cAMP response element (CRE) and subsequent expression of luciferase.[4]
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
CRE-Luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Forskolin
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Transfect the cells with the CRE-Luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent. Incubate for another 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Remove the media from the cells and add the compound dilutions. Incubate for 1 hour.
-
Cell Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration of 10 µM to stimulate cAMP production.
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Luminescence Measurement: Remove the plate from the incubator and allow it to cool to room temperature. Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Data Presentation: PDE Inhibition
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Pan-PDE | CRE-Luciferase | (Experimental Value) |
| Rolipram (Control) | PDE4 | CRE-Luciferase | ~2 |
II. Evaluation of Adenosine Receptor Antagonism
Adenosine receptors are G-protein coupled receptors (GPCRs) that are activated by adenosine. Antagonists of these receptors can modulate various physiological processes. The following protocols are designed to determine if this compound can act as an antagonist at adenosine receptors.
Signaling Pathway for A2A Adenosine Receptor
Caption: A2A adenosine receptor signaling pathway.
Protocol 2: Competitive Radioligand Binding Assay
This assay determines the ability of a compound to displace a known radiolabeled ligand from the adenosine A2A receptor, providing information on its binding affinity.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor
-
[3H]-ZM241385 (radiolabeled antagonist)
-
This compound
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293-A2A cells.
-
Assay Setup: In a 96-well plate, add binding buffer, cell membranes (10-20 µg of protein), [3H]-ZM241385 (to a final concentration of 1 nM), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Protocol 3: Functional cAMP Assay for Adenosine Receptor Antagonism
This assay measures the ability of a compound to block the agonist-induced production of cAMP, providing a functional measure of its antagonist activity.[5][6]
Materials:
-
CHO-K1 cells stably expressing the human adenosine A2A receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
NECA (a potent adenosine receptor agonist)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well white plates
Procedure:
-
Cell Seeding: Seed CHO-A2A cells into a 384-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for 30 minutes.
-
Agonist Stimulation: Add NECA at its EC80 concentration (the concentration that gives 80% of the maximal response) to all wells except the negative control.
-
Incubation: Incubate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the NECA response against the logarithm of the antagonist concentration.
Data Presentation: Adenosine Receptor Antagonism
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) |
| This compound | Adenosine A2A | Radioligand Binding | (Experimental Value) | - |
| This compound | Adenosine A2A | Functional cAMP | - | (Experimental Value) |
| ZM241385 (Control) | Adenosine A2A | Radioligand Binding | ~1 | - |
| Istradefylline (Control) | Adenosine A2A | Functional cAMP | - | ~10 |
III. Cell Viability and Cytotoxicity Assays
It is crucial to assess whether the observed activities of this compound are due to specific interactions with its targets or a result of general cytotoxicity.
Logical Flow for Viability Assessment
Caption: Decision-making workflow based on cytotoxicity results.
Protocol 4: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
HEK293 or CHO-K1 cells
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The CC50 (concentration that reduces cell viability by 50%) can be calculated.
Data Presentation: Cytotoxicity
| Compound | Cell Line | Assay Type | CC50 (µM) |
| This compound | HEK293 | MTT | (Experimental Value) |
| This compound | CHO-K1 | MTT | (Experimental Value) |
| Doxorubicin (Control) | HEK293 | MTT | ~1 |
Conclusion
The protocols described in this document provide a comprehensive framework for the initial characterization of the biological activity of this compound in cell-based models. By systematically evaluating its effects on PDE activity and adenosine receptor function, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications. It is recommended to perform these assays in parallel with cytotoxicity assessments to ensure that the observed effects are specific and not due to general toxicity. The results from these studies will be instrumental in guiding further preclinical development of this novel compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. innoprot.com [innoprot.com]
Application Notes and Protocols for Investigating the CNS Mechanism of Action of 11,12-De(methylenedioxy)danuphylline
For Researchers, Scientists, and Drug Development Professionals
Introduction:
11,12-De(methylenedioxy)danuphylline is an indole (B1671886) alkaloid isolated from plants of the Kopsia genus, notably Kopsia officinalis. While direct research on the specific central nervous system (CNS) mechanism of action of this compound is limited, broader studies on Kopsia alkaloids suggest a range of neuropharmacological activities. Alkaloids from this genus have been reported to exhibit anti-inflammatory, analgesic, and sedative effects. Furthermore, some Kopsia compounds have been identified as inhibitors of enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and cyclin-dependent kinase 5 (CDK5).
These application notes provide a putative framework for investigating the mechanism of action of this compound, with a focus on its potential as an acetylcholinesterase inhibitor, a pathway implicated in the symptomatic treatment of Alzheimer's disease. The following protocols and data tables are presented as a guide for researchers to test this hypothesis.
Hypothetical Data Summary: Acetylcholinesterase Inhibition
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against acetylcholinesterase. This data is for illustrative purposes to guide experimental design and data presentation.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | Human AChE | 5.2 | 2.8 | Competitive |
| Donepezil (Reference) | Human AChE | 0.01 | 0.005 | Non-competitive |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay
This protocol describes the determination of the inhibitory activity of this compound on acetylcholinesterase using a modification of the Ellman's method.
Materials:
-
This compound
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Donepezil (positive control)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in PBS to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Prepare a 1 mg/mL stock solution of AChE in PBS. Dilute to a working concentration of 0.1 U/mL in PBS.
-
Prepare a 10 mM stock solution of ATCI in deionized water.
-
Prepare a 10 mM stock solution of DTNB in PBS.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the test compound dilution or reference standard.
-
Add 140 µL of PBS to each well.
-
Add 20 µL of the AChE working solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
To determine the inhibition type, perform kinetic studies by varying the substrate (ATCI) concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Visualizations
Diagram 1: Proposed Signaling Pathway
Caption: Proposed mechanism of action via acetylcholinesterase inhibition.
Diagram 2: Experimental Workflow
Caption: Workflow for in vitro acetylcholinesterase inhibition assay.
Troubleshooting & Optimization
Technical Support Center: Isolation of 11,12-De(methylenedioxy)danuphylline
Disclaimer: "11,12-De(methylenedioxy)danuphylline" is a hypothetical compound developed for illustrative purposes within this technical guide. The protocols and data presented are based on established principles of natural product chemistry and are intended to serve as a practical resource for researchers facing similar challenges in the isolation of complex alkaloids.
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the isolation and purification of the novel alkaloid, this compound, from the fictitious plant Danuphyllum aenigma. This resource is designed for researchers, scientists, and drug development professionals.
I. Troubleshooting Guides (Question & Answer Format)
Issue 1: Low Yield of Crude Alkaloid Extract
Question: My initial acid-base extraction of dried D. aenigma leaves is yielding significantly less crude alkaloid extract than expected (<0.1% w/w). What are the potential causes and how can I improve the yield?
Answer: Low extraction yield is a common issue in natural product isolation.[1] Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Incomplete Cell Lysis: The solvent may not be adequately penetrating the plant material.
-
Troubleshooting Step: Ensure the plant material is ground to a fine, consistent powder (e.g., 40-60 mesh). Finer grinding increases the surface area for solvent penetration.[1]
-
Alternative: Consider a pre-extraction treatment with a cellulase (B1617823) enzyme solution to break down plant cell walls.
-
-
Inefficient Acid-Base Partitioning: The pH of the aqueous and organic phases may not be optimal for partitioning the target alkaloid.
-
Troubleshooting Step: Verify the pH at each stage of the extraction. For the initial acidic extraction, the pH should be between 2 and 3.[2] During basification, ensure the pH is above 9 to deprotonate the alkaloid for extraction into the organic solvent.[2]
-
Experiment: Perform small-scale extractions with varying pH levels (e.g., pH 8, 9, 10, 11) to determine the optimal pH for extraction.
-
-
Choice of Solvent: The solvent system may not be optimal for extracting the target compound.
-
Troubleshooting Step: While chloroform (B151607) is a common solvent for alkaloid extraction, its polarity may not be ideal for this compound.[3]
-
Experiment: Test different organic solvents with varying polarities, such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or a mixture (e.g., DCM:MeOH 9:1).
-
Quantitative Data Summary: Solvent System Optimization
| Solvent System | Extraction Cycles | Temperature (°C) | Crude Yield (mg/100g) | Purity by HPLC (%) |
| Chloroform | 3 | 25 | 85 | 45 |
| Dichloromethane (DCM) | 3 | 25 | 110 | 52 |
| Ethyl Acetate (EtOAc) | 3 | 25 | 70 | 48 |
| DCM:Methanol (B129727) (9:1) | 3 | 25 | 155 | 61 |
Issue 2: Co-elution of Impurities During Column Chromatography
Question: During silica (B1680970) gel column chromatography of the crude extract, a major impurity consistently co-elutes with my target compound, this compound. How can I resolve this?
Answer: Co-elution is a frequent challenge in chromatography, especially with complex mixtures from plant extracts.[4][5] This occurs when two or more compounds have very similar affinities for the stationary and mobile phases.[6][7]
Possible Causes & Solutions:
-
Suboptimal Mobile Phase: The chosen solvent system may not have sufficient selectivity to separate the compounds.
-
Troubleshooting Step: Systematically vary the polarity of the mobile phase. If you are using a Hexane (B92381):EtOAc gradient, try incorporating a third solvent with different properties, such as DCM or acetone.
-
Alternative Solvent Systems: Consider trying entirely different solvent systems like Toluene:Acetone or DCM:Methanol.[8]
-
-
Stationary Phase Choice: Standard silica gel may not be the ideal stationary phase for this particular separation.
-
Troubleshooting Step: If the impurity is more polar, consider using a reverse-phase (C18) column. If the compounds have aromatic character, a stationary phase with phenyl functional groups could offer better selectivity.
-
Alternative: Alumina (basic or neutral) can sometimes provide different selectivity compared to silica gel for alkaloids.
-
-
Overloading the Column: Applying too much crude extract to the column can lead to poor separation.
-
Troubleshooting Step: Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the column's silica gel weight.
-
Quantitative Data Summary: Mobile Phase Comparison for a 5g Silica Column
| Mobile Phase Gradient | Sample Load (mg) | Resolution (Rs) | Target Purity (%) |
| Hexane:EtOAc (80:20 -> 50:50) | 100 | 0.8 | 85 |
| DCM:MeOH (99:1 -> 95:5) | 100 | 1.6 | 96 |
| Toluene:Acetone (90:10 -> 70:30) | 100 | 1.1 | 91 |
Issue 3: Degradation of Compound During Final Purification by HPLC
Question: I'm observing peak tailing and the appearance of new, smaller peaks in my HPLC chromatogram during the final purification step, suggesting the compound is degrading. What can I do to prevent this?
Answer: Compound degradation during HPLC is often due to issues with the mobile phase, temperature, or exposure to light.[9][10]
Possible Causes & Solutions:
-
Mobile Phase pH: The pH of the mobile phase may be causing hydrolysis or other reactions.
-
Troubleshooting Step: Buffer the mobile phase to a neutral pH (e.g., using a phosphate (B84403) buffer). If the compound is acid-sensitive, avoid acidic additives like formic or trifluoroacetic acid.
-
-
Temperature: Elevated column temperatures, while sometimes improving peak shape, can accelerate degradation of thermally labile compounds.
-
Troubleshooting Step: Run the HPLC at a lower temperature, or at ambient room temperature if not already doing so.
-
-
Photodegradation: Some complex organic molecules are sensitive to UV light.
-
Troubleshooting Step: Use amber vials for sample collection and protect the collected fractions from light.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended initial extraction protocol for D. aenigma? A1: A detailed acid-base extraction protocol is provided below. This method is generally effective for isolating alkaloids from plant material.[11][12]
Q2: How can I confirm the presence of this compound in my fractions? A2: Thin-Layer Chromatography (TLC) is a quick and effective method for screening fractions. Use a mobile phase similar to your column chromatography system and visualize the spots under UV light (254 nm and 365 nm) and by staining with Dragendorff's reagent, which is specific for alkaloids.
Q3: My purified compound is an oil and won't crystallize. How can I obtain a solid? A3: If direct crystallization from various solvents fails, consider salt formation. Reacting the basic nitrogen of the alkaloid with an acid (e.g., HCl, oxalic acid, or tartaric acid) can produce a crystalline salt that is often easier to handle and purify.[13]
III. Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound
-
Maceration: Macerate 1 kg of finely powdered, dried D. aenigma leaves in 5 L of methanol for 72 hours at room temperature.
-
Filtration and Concentration: Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Acidification: Resuspend the crude extract in 1 L of 5% aqueous HCl (pH ~2).
-
Defatting: Extract the acidic solution three times with 500 mL of hexane to remove non-polar compounds. Discard the hexane layers.
-
Basification: Adjust the pH of the aqueous layer to 10 with 25% ammonium (B1175870) hydroxide (B78521) solution.
-
Extraction of Alkaloids: Extract the basified solution four times with 500 mL of Dichloromethane (DCM).
-
Drying and Concentration: Combine the DCM extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid extract.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Dry pack a glass column with 100 g of silica gel (60-120 mesh) in hexane.
-
Sample Loading: Adsorb 2 g of the crude alkaloid extract onto 5 g of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of Dichloromethane (DCM) and Methanol (MeOH), starting with 100% DCM and gradually increasing the polarity to 5% MeOH.
-
Fraction Collection: Collect 20 mL fractions and monitor by TLC.
-
Pooling: Combine the fractions containing the target compound and concentrate.
IV. Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Troubleshooting Logic: Low Crude Yield
Caption: Decision tree for addressing low crude alkaloid yield.
Hypothetical Signaling Pathway
Caption: Postulated signaling pathway for the target compound.
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. jocpr.com [jocpr.com]
- 4. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. youtube.com [youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. extractionmagazine.com [extractionmagazine.com]
- 11. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 11,12-De(methylenedioxy)danuphylline Extraction
Objective: This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to improve the yield of 11,12-De(methylenedioxy)danuphylline extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a novel alkaloid compound that has garnered interest for its potential pharmacological activities. Its primary known natural source is the root bark of the plant Sarcomelicope follicularis, which is endemic to specialized ecosystems. The concentration of the target compound in the raw plant material can vary based on geographical location, season of harvest, and plant age, all of which are critical factors to consider for optimizing extraction yields.
Q2: Which extraction methods are most effective for isolating this compound?
A2: Both traditional solvent extraction and modern advanced techniques have proven effective. Maceration and Soxhlet extraction using polar solvents like methanol (B129727) or ethanol (B145695) are common initial steps. For higher purity and yield, advanced methods such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) with CO2 are recommended. The choice of method often depends on the available equipment, desired purity, and scale of the operation.
Q3: How can I minimize the degradation of the target compound during extraction?
A3: this compound is sensitive to heat and light. To minimize degradation, it is crucial to use light-protected glassware (amber-colored) and maintain low temperatures throughout the extraction and purification process. For heat-sensitive methods, employing a vacuum to lower the boiling point of the solvent during evaporation is highly advisable. Additionally, processing the plant material promptly after harvesting can prevent enzymatic degradation.
Q4: What are the key parameters to optimize for improving extraction yield?
A4: The key parameters for optimization include:
-
Solvent Selection: The polarity of the solvent must be matched to the target compound.
-
Temperature: Higher temperatures can increase solubility but may also lead to degradation.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can increase the extraction of impurities.
-
Particle Size: Grinding the plant material to a smaller, uniform particle size increases the surface area available for extraction.
-
pH: Adjusting the pH of the solvent can enhance the solubility and stability of the target alkaloid.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inappropriate solvent polarity.2. Insufficient extraction time.3. Poor solvent penetration due to large particle size.4. Low concentration of the target compound in the source material. | 1. Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, methanol).2. Increase the extraction duration or switch to a more efficient method like UAE.3. Grind the plant material to a fine, consistent powder (e.g., <0.5 mm).4. Screen different batches or sources of plant material for higher alkaloid content. |
| Co-extraction of Impurities | 1. Solvent is not selective enough.2. Extraction temperature is too high.3. Plant material contains high levels of pigments or lipids. | 1. Employ a multi-step extraction with solvents of increasing polarity.2. Lower the extraction temperature.3. Perform a preliminary defatting step with a non-polar solvent like hexane before the main extraction. |
| Degradation of Target Compound | 1. Exposure to high temperatures.2. Exposure to light.3. Presence of oxidative enzymes. | 1. Use low-temperature extraction methods and rotary evaporation under vacuum.2. Work in a dimly lit environment and use amber glassware.3. Blanch the fresh plant material or quickly dry it at a low temperature to deactivate enzymes. |
| Difficulty in Downstream Purification | 1. Complex mixture of co-extracted compounds.2. Similar chromatographic behavior of impurities and the target compound. | 1. Optimize the crude extraction to be more selective.2. Employ multi-step purification techniques, such as combining liquid-liquid extraction with column chromatography followed by preparative HPLC. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Grind 10 g of dried and powdered Sarcomelicope follicularis root bark to a particle size of 40-60 mesh.
-
Extraction: Place the powder in a 250 mL Erlenmeyer flask and add 100 mL of 80% ethanol.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 45°C.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Drying: Dry the resulting crude extract in a vacuum oven to a constant weight.
Quantitative Data from Optimization Studies
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) |
| Solvent Ratio (g/mL) | 1:8 | 5.2 | 1:10 | 6.1 | 1:12 | 5.8 |
| Ethanol Conc. (%) | 70 | 5.5 | 80 | 6.3 | 90 | 5.9 |
| Temperature (°C) | 35 | 4.9 | 45 | 6.2 | 55 | 5.4 (degradation noted) |
| Time (min) | 20 | 5.1 | 30 | 6.4 | 40 | 6.5 |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Technical Support Center: HPLC Separation of Kopsia Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Kopsia alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the HPLC separation of Kopsia alkaloids?
A1: Kopsia alkaloids, which are primarily monoterpene indole (B1671886) alkaloids, can present several challenges during HPLC separation. Due to their basic nature, they are prone to interacting with residual silanol (B1196071) groups on silica-based stationary phases, which can lead to poor peak shape (tailing). Other common issues include co-elution of structurally similar alkaloids, low sensitivity for minor components, and the appearance of ghost peaks.
Q2: Which type of HPLC column is most suitable for Kopsia alkaloid analysis?
A2: Reversed-phase (RP) columns, particularly those with a C18 (ODS) stationary phase, are commonly used for the separation of Kopsia alkaloids. To minimize peak tailing associated with basic compounds, it is advisable to use modern, high-purity silica (B1680970) columns with end-capping. For complex mixtures or challenging separations, columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can provide higher resolution and efficiency.
Q3: How can I improve the peak shape of my Kopsia alkaloid peaks?
A3: To improve peak shape and reduce tailing for basic Kopsia alkaloids, consider the following strategies:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 3 and 4) with an acidic modifier like formic acid or acetic acid can protonate the silanol groups on the stationary phase, reducing their interaction with the protonated basic alkaloids.
-
Use of Mobile Phase Additives: Adding a small concentration of a basic modifier, such as triethylamine (B128534) (TEA), can compete with the alkaloids for active sites on the stationary phase, thereby improving peak symmetry. However, be aware that TEA can suppress ionization in mass spectrometry detection.
-
Column Choice: Employing a column with a highly inert stationary phase and effective end-capping will significantly reduce silanol interactions.
Q4: What are "ghost peaks" and how can I prevent them in my chromatograms?
A4: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs, and do not originate from the injected sample. They can be caused by impurities in the mobile phase, carryover from previous injections, or contamination within the HPLC system. To prevent ghost peaks, use high-purity HPLC-grade solvents, filter your mobile phases, and implement a thorough needle and system wash protocol between injections.
Troubleshooting Guides
Common Chromatographic Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between basic alkaloids and acidic silanol groups on the stationary phase. | - Add 0.1% formic acid or acetic acid to the mobile phase to adjust the pH to 3-4.- Use a column with a highly deactivated, end-capped stationary phase.- Consider adding a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.05%). |
| Poor Resolution | Inadequate separation of structurally similar alkaloids. | - Optimize the mobile phase gradient, trying a shallower gradient or different organic modifiers (acetonitrile vs. methanol).- Use a longer column or a column with a smaller particle size for increased efficiency.- Adjust the mobile phase pH to potentially alter the selectivity between analytes. |
| Ghost Peaks | Contamination in the mobile phase, system, or from sample carryover. | - Use fresh, HPLC-grade solvents and additives.- Filter all mobile phases before use.- Implement a robust needle wash procedure with a strong solvent.- Run blank gradients to identify the source of contamination. |
| Baseline Noise/Drift | - Mobile phase not properly degassed.- Contaminated mobile phase or detector flow cell.- Fluctuations in detector lamp intensity. | - Degas the mobile phase using sonication or an inline degasser.- Flush the system and detector flow cell with a strong, clean solvent.- Allow the detector lamp to warm up sufficiently before analysis. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare mobile phases carefully and consistently.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Experimental Protocols
General RP-HPLC Method for Kopsia Alkaloid Profiling
This protocol provides a starting point for the analysis of Kopsia alkaloid extracts. Optimization may be required based on the specific sample and alkaloids of interest.
1. Sample Preparation: a. Extract the dried and powdered plant material (e.g., leaves, bark) with a suitable solvent such as methanol (B129727) or ethanol. b. Evaporate the solvent under reduced pressure to obtain a crude extract. c. Dissolve a known amount of the crude extract in the initial mobile phase composition. d. Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 (ODS), 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
3. Method Validation Notes: For quantitative analysis, the method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using isolated and purified Kopsia alkaloid standards.
Visualizations
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: Interplay of key parameters for HPLC method optimization.
Technical Support Center: Optimizing NMR Parameters for Danuphylline Structure Elucidation
Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) parameters for the structure elucidation of danuphylline. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during NMR experiments.
While specific NMR data for danuphylline is not publicly available, its molecular formula, C24H26N2O8, suggests a complex structure, likely a nitrogen-containing heterocyclic natural product.[1] This guide provides a systematic approach to parameter optimization and troubleshooting for a molecule of this nature.
Frequently Asked Questions (FAQs)
Q1: I have a limited amount of danuphylline sample. Which NMR experiments should I prioritize for structure elucidation?
A1: With a limited sample, it is crucial to prioritize the most sensitive and informative experiments. A typical workflow would be:
-
1D ¹H NMR: This is the most sensitive NMR experiment and provides essential information about the number and types of protons, their chemical environments, and coupling patterns.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is highly sensitive as it is proton-detected and establishes direct one-bond correlations between protons and their attached carbons.[2][3][4]
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2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the carbon skeleton.[2][3][4][5]
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2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish spin systems within the molecule.[2][3][4]
If sufficient sample and instrument time are available, further experiments like 2D NOESY/ROESY for spatial proximity and 1D ¹³C can be performed.
Q2: My ¹H NMR spectrum has very broad peaks. What could be the cause and how can I fix it?
A2: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer is the first step.[6][7]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Diluting the sample may help.[8][9]
-
Inhomogeneity: The sample may not be fully dissolved or could contain suspended particles. Filtering the sample can resolve this.[7][9]
-
Chemical Exchange or Conformational Dynamics: If the molecule is undergoing exchange processes on the NMR timescale, it can lead to broad peaks. Acquiring the spectrum at a different temperature (higher or lower) can sometimes sharpen these signals.[8]
Q3: I am having trouble locking on the solvent signal. What should I do?
A3: Locking issues can be frustrating. Here are some common causes and solutions:
-
Incorrect Solvent Selection: Ensure you have selected the correct deuterated solvent in the software.[6]
-
Insufficient Deuterated Solvent: There may not be enough deuterated solvent for the instrument to achieve a stable lock. Add more solvent if the sample volume is low.[7][9]
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Poorly Adjusted Lock Parameters: The lock power, gain, and phase may need to be adjusted. It is often helpful to load standard lock parameters for the specific solvent and probe.[6][7]
-
Poor Shims: Very poor magnetic field homogeneity can make it difficult to achieve a lock. Try loading a standard shim set and re-shimming.[6]
Q4: The signal-to-noise ratio in my ¹³C NMR spectrum is very low, even after a long acquisition time. How can I improve it?
A4: The low natural abundance and smaller gyromagnetic ratio of ¹³C make it inherently less sensitive than ¹H NMR. Here are ways to improve the signal-to-noise ratio:
-
Increase the Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.
-
Use a Cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity.
-
Optimize the Relaxation Delay (d1): For quantitative ¹³C NMR, a long relaxation delay (5 times the longest T1) is needed. However, for quicker acquisition where peak detection is the priority, a shorter delay can be used in conjunction with a larger pulse angle to maximize signal per unit time.
-
Sample Concentration: A more concentrated sample will yield a better signal.
-
Proton Decoupling: Ensure that proton decoupling is active during acquisition to collapse multiplets into singlets and benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of carbons attached to protons.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your NMR experiments on danuphylline.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Overlapping peaks in the ¹H NMR spectrum. | The chemical shifts of different protons are too similar. | Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6, acetone-d6) to induce different chemical shifts.[8] Increasing the magnetic field strength (e.g., moving from a 400 MHz to a 600 MHz spectrometer) will also improve spectral dispersion. |
| Presence of an unexpected singlet that might be an OH or NH proton. | Exchangeable protons can be difficult to identify. | Add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H spectrum. Exchangeable protons will be replaced by deuterium, and their corresponding peaks will disappear or significantly decrease in intensity.[8] |
| Artifacts in the baseline of the spectrum. | This can be caused by a very strong signal (e.g., a solvent peak or a major component) saturating the detector. | Lower the receiver gain (rg). You can also try reducing the pulse angle to decrease the amount of signal detected.[10] For very strong, specific signals, selective solvent suppression techniques can be employed.[10] |
| ADC overflow error during acquisition. | The receiver gain is set too high, causing the analog-to-digital converter to be overloaded. | Manually reduce the receiver gain (rg) and restart the acquisition. It may be necessary to restart the acquisition software to reset the hardware.[7] |
| Poor resolution in 2D spectra. | Insufficient acquisition time in the indirect dimension (t1). | Increase the number of increments in the indirect dimension to improve digital resolution. This will, however, increase the total experiment time. |
Experimental Protocols
The following are detailed methodologies for key NMR experiments for the structure elucidation of a novel compound like danuphylline. The values provided are good starting points and should be further optimized based on the specific sample and instrument.
Table 1: Recommended Starting Parameters for 1D NMR Experiments
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 600 MHz | 150 MHz |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Pulse Width (p1) | ~10 µs (for 90°) | ~12 µs (for 90°) |
| Acquisition Time (aq) | 2-4 s | 1-2 s |
| Relaxation Delay (d1) | 1-2 s | 2 s |
| Number of Scans (ns) | 8-16 | 1024 or more |
| Spectral Width (sw) | 12-16 ppm | 200-240 ppm |
| Receiver Gain (rg) | Auto or manual adjust | Auto or manual adjust |
Table 2: Recommended Starting Parameters for 2D NMR Experiments
| Parameter | COSY | HSQC | HMBC |
| Spectrometer Frequency | 600 MHz | 600 MHz | 600 MHz |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Number of Scans (ns) | 2-4 | 2-8 | 4-16 |
| Relaxation Delay (d1) | 1.5 s | 1.5 s | 1.5 s |
| ¹H Spectral Width (sw) | 12 ppm | 12 ppm | 12 ppm |
| ¹³C Spectral Width | N/A | 160-200 ppm | 200-220 ppm |
| ¹J(C,H) Coupling Constant | N/A | 145 Hz | N/A |
| Long-Range Coupling | N/A | N/A | 8 Hz |
| Acquisition Time (aq) | ~0.2 s | ~0.2 s | ~0.2 s |
| Number of Increments | 256-512 | 256 | 400 |
Visualizations
Experimental Workflow for Danuphylline Structure Elucidation
Caption: A logical workflow for acquiring NMR data for the structure elucidation of a novel compound like danuphylline.
Troubleshooting Logic for Poor Signal-to-Noise
Caption: A decision-making diagram for troubleshooting poor signal-to-noise in NMR experiments.
References
- 1. Compound: DANUPHYLLINE (CHEMBL328806) - ChEMBL [ebi.ac.uk]
- 2. princeton.edu [princeton.edu]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Trouble Shooting Page [nmr.ucsd.edu]
- 7. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 10. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
stability of "11,12-De(methylenedioxy)danuphylline" in DMSO for screening
This technical support center provides guidance on the stability of chemical compounds, such as "11,12-De(methylenedioxy)danuphylline," when dissolved in Dimethyl Sulfoxide (DMSO) for screening purposes. While specific stability data for "this compound" is not publicly available, this resource offers general best practices, troubleshooting guides, and protocols to help researchers ensure the integrity of their compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my compound in DMSO?
A1: Several factors can influence the stability of compounds stored in DMSO. These include:
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Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible compounds.[1][2]
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Storage Temperature: While freezing can help preserve compounds, repeated freeze-thaw cycles may cause degradation for some molecules.[1][2] Conversely, storing at elevated temperatures can accelerate decomposition.[1][2]
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Oxygen: The presence of dissolved oxygen can lead to the oxidation of sensitive compounds.
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Light Exposure: Photolabile compounds can degrade when exposed to light, especially UV radiation. Storing samples in amber vials is recommended to minimize light exposure.[3]
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pH: Acids and bases can catalyze the decomposition of DMSO and potentially react with the dissolved compound.[4]
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Container Material: While studies have shown no significant difference between glass and polypropylene (B1209903) containers for many compounds, it is crucial to use high-quality, inert materials to prevent leaching or adsorption.[1][2]
Q2: How long can I expect my compound to be stable in DMSO?
A2: The stability of a compound in DMSO is highly structure-dependent. Many compounds are stable for years under appropriate storage conditions.[5][6] However, some may degrade over shorter periods. An accelerated stability study, where the compound solution is incubated at an elevated temperature (e.g., 40°C), can provide an indication of its long-term stability at lower temperatures.[1][3]
Q3: What are the signs of compound degradation in a DMSO stock solution?
A3: Visual signs of degradation can include color changes or the formation of precipitates. However, many degradation products may be soluble and not visually detectable. The most reliable way to assess stability is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the purity of the compound over time.[1][3]
Q4: What is the best way to store my DMSO stock solutions?
A4: For long-term storage, it is generally recommended to store DMSO stock solutions at -20°C or -80°C in tightly sealed, amber-colored vials to protect from light.[3] To avoid repeated freeze-thaw cycles, consider preparing smaller aliquots. For short-term use, refrigeration at 4°C is often sufficient. Ensure that the DMSO used is of high purity and anhydrous to minimize water absorption.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent assay results from the same DMSO stock. | Compound degradation due to improper storage or handling. | 1. Perform a stability analysis of your stock solution using LC-MS. 2. Prepare fresh stock solutions from a new batch of solid compound. 3. Review your storage and handling procedures; consider aliquoting stocks to minimize freeze-thaw cycles. |
| Precipitate formation in the DMSO stock solution. | The compound has poor solubility in DMSO at the stored concentration, or the compound is degrading to a less soluble product. | 1. Gently warm the solution and vortex to try and redissolve the precipitate.[1] 2. If redissolving fails, consider lowering the stock concentration. 3. Analyze the supernatant and precipitate (if possible) by LC-MS to check for degradation. |
| Observed loss of compound potency over time. | The compound is degrading in the DMSO solution. | 1. Conduct a formal stability study to determine the rate of degradation under your storage conditions. 2. If the compound is unstable, prepare fresh solutions immediately before use. 3. Consider alternative solvents if DMSO is contributing to the instability. |
Experimental Protocols
Protocol for Assessing Compound Stability in DMSO
This protocol outlines a method to evaluate the stability of a test compound, such as "this compound," in DMSO over time.
Materials:
-
Test compound
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Anhydrous DMSO (≥99.9% purity)[3]
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Internal standard (a stable compound with similar chromatographic properties)
-
Acetonitrile (ACN), HPLC grade
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Water, HPLC grade
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Formic acid (FA), LC-MS grade
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Amber glass or polypropylene vials with screw caps[3]
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Analytical balance
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Vortex mixer
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Incubator or oven
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HPLC or UHPLC system with a UV detector and mass spectrometer (MS)[3]
Procedure:
-
Stock Solution Preparation:
-
Sample Preparation for Analysis:
-
Time Zero (T0) Sample: Mix an aliquot of the test compound stock solution with an equal volume of the internal standard stock solution. Dilute this mixture with a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration appropriate for LC-MS analysis (e.g., 1 µM). This sample represents the initial concentration.[3]
-
Incubation Samples: Aliquot the test compound stock solution into several vials. Place these vials in an incubator at a selected temperature (e.g., room temperature or 40°C for an accelerated study).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one of the incubated vials.
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Prepare a sample for LC-MS analysis as described for the T0 sample, by mixing with the internal standard and diluting.
-
-
LC-MS Analysis:
-
Analyze the samples using an appropriate LC-MS method.
-
Monitor the parent ions of both the test compound and the internal standard.[3]
-
-
Data Analysis:
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For each time point, determine the peak area of the test compound and the internal standard from the chromatogram.
-
Calculate the peak area ratio: Ratio = Peak Area of Test Compound / Peak Area of Internal Standard.[3]
-
Determine the percentage of the compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.[3]
-
Summary of Stability Assessment Data:
| Time Point | Peak Area (Compound) | Peak Area (Internal Standard) | Peak Area Ratio | % Remaining |
| T0 | Value | Value | Value | 100% |
| T1 | Value | Value | Value | Value |
| T2 | Value | Value | Value | Value |
| T3 | Value | Value | Value | Value |
Visualizations
Caption: Experimental workflow for assessing compound stability in DMSO.
Caption: Key factors influencing compound stability in DMSO solutions.
References
- 1. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Aqueous Solubility of 11,12-De(methylenedioxy)danuphylline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of "11,12-De(methylenedioxy)danuphylline."
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its aqueous solubility a concern?
A: "this compound" is an indole (B1671886) alkaloid compound isolated from Kopsia officinalis[1]. Like many indole alkaloids, it is a lipophilic molecule, which often leads to poor solubility in aqueous solutions. This low solubility can be a significant hurdle in various experimental settings, including in vitro biological assays and in vivo studies, as it may lead to inaccurate results, low bioavailability, and challenges in formulation development[2][3].
Q2: I'm observing precipitation of my compound during my experiment. What are the immediate troubleshooting steps?
A: If you observe precipitation, consider the following:
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Verify the initial stock solution: Ensure your compound is fully dissolved in the initial organic solvent stock. Some sources suggest solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) for "this compound"[4].
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Reduce the final concentration: The simplest immediate step is to lower the final concentration of the compound in your aqueous buffer.
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Re-evaluate the solvent concentration: If you are using a co-solvent system, ensure the final concentration of the organic solvent is not causing the precipitation. You may need to optimize the ratio of the organic solvent to the aqueous buffer[5].
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Check the pH of the buffer: The solubility of compounds with ionizable groups can be highly pH-dependent. Although the structure of "this compound" does not have obvious acidic or basic functional groups, subtle effects can still be present.
Q3: What are the common strategies to enhance the aqueous solubility of a research compound like "this compound"?
A: A variety of techniques can be employed, broadly categorized into physical and chemical modifications.
| Strategy Category | Specific Techniques | Brief Description | References |
| Physical Modifications | Particle Size Reduction (Micronization, Nanonization) | Increasing the surface area-to-volume ratio enhances the dissolution rate. | [6][7] |
| Solid Dispersions | Dispersing the compound in an inert carrier matrix at the solid state can improve solubility. | [8] | |
| Amorphous Forms | Converting the crystalline form to a higher-energy amorphous form can increase solubility. | [8] | |
| Chemical Modifications | pH Adjustment | For ionizable compounds, adjusting the pH of the solution can increase solubility. | [6][9] |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds. | [7][10] | |
| Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility. | [11] | |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior that can form inclusion complexes with poorly soluble molecules. | [9] | |
| Salt Formation | For compounds with ionizable groups, forming a salt can significantly improve solubility. | [6][12] |
Troubleshooting Guides
Guide 1: Initial Solubility Assessment and Enhancement Workflow
This guide outlines a systematic approach to assess and improve the solubility of "this compound".
Guide 2: Co-solvent System Development
For many researchers, using a co-solvent is the most accessible first step.
Problem: "this compound" precipitates when diluted from a DMSO stock into an aqueous buffer for a cell-based assay.
Troubleshooting Steps:
-
Determine the Maximum Tolerated Co-solvent Concentration: Before testing the compound's solubility, determine the highest concentration of the co-solvent (e.g., DMSO, ethanol) that your experimental system (e.g., cells, enzyme) can tolerate without affecting the results.
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Prepare a High-Concentration Stock: Dissolve "this compound" in 100% of the chosen co-solvent at a high concentration (e.g., 10-50 mM).
-
Serial Dilution and Observation: Create a series of dilutions of your stock solution into the aqueous buffer. Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.
-
Quantify Solubility: For the highest concentration that does not show precipitation, you can quantify the solubility using methods like HPLC or UV-Vis spectroscopy after filtering or centrifuging the solution to remove any undissolved particles.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay is used to determine the solubility of a compound under conditions that mimic high-throughput screening, where a compound is added to a buffer from a concentrated DMSO stock.
Materials:
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"this compound"
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Dimethyl sulfoxide (B87167) (DMSO)
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Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
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96-well plates (one for dilution, one for analysis)
-
Plate shaker
-
Plate reader or HPLC-UV system
Methodology:
-
Prepare a 10 mM stock solution of "this compound" in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate containing the aqueous buffer (e.g., 198 µL). This results in a final DMSO concentration of 1%.
-
Seal the plate and shake for 1-2 hours at room temperature.
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Measure the concentration of the dissolved compound. This can be done by directly measuring UV absorbance in the plate or by taking an aliquot, filtering it, and analyzing it by HPLC-UV.
-
The highest concentration at which the compound remains in solution is considered its kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of the solid compound in a buffer, which is a more accurate representation of its true solubility.
Materials:
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Solid "this compound"
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Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
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Centrifuge or filtration unit (e.g., 0.45 µm syringe filter)
-
HPLC-UV system
Methodology:
-
Add an excess amount of solid "this compound" to a vial containing a known volume of the aqueous buffer.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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After incubation, separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully take an aliquot of the supernatant.
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Dilute the supernatant with a suitable solvent (if necessary) and determine the concentration of the dissolved compound using a validated HPLC-UV method.
-
The measured concentration represents the thermodynamic solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ispe.gr.jp [ispe.gr.jp]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 888482-17-5 | ScreenLib [screenlib.com]
- 5. reddit.com [reddit.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijmsdr.org [ijmsdr.org]
- 11. brieflands.com [brieflands.com]
- 12. ijpsjournal.com [ijpsjournal.com]
preventing degradation of "11,12-De(methylenedioxy)danuphylline" during storage
This technical support center provides guidance on the proper storage and handling of 11,12-De(methylenedioxy)danuphylline to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is an indole (B1671886) alkaloid compound isolated from the leaves and stems of Kopsia officinalis.[1] As with many indole alkaloids, its stability is influenced by factors such as light, heat, pH, and the polarity of the solvent.[2]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage of the solid compound, it is recommended to store it at -20°C. For short-term storage, 4°C is acceptable. The compound should be protected from light and moisture. Always refer to the Certificate of Analysis (COA) provided by the supplier for specific recommendations.
Q3: How should I store solutions of this compound?
A3: Solutions are generally less stable than the solid form. For optimal stability, prepare solutions fresh. If storage is necessary, store solutions at -80°C for up to six months or at -20°C for up to one month.[3] It is advisable to re-examine the efficacy of solutions stored at -20°C for more than a month.[3] Avoid repeated freeze-thaw cycles.[3] The choice of solvent can also impact stability; common solvents include DMSO, ethanol, and dimethylformamide.
Q4: What are the primary factors that can cause degradation of this compound?
A4: Based on the general behavior of indole alkaloids, the primary factors that can cause degradation are:
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Acidic conditions: Indole alkaloids are often more susceptible to degradation at lower pH.[4]
-
Light: Exposure to UV or visible light can lead to photolytic degradation.
-
Elevated temperatures: Heat can accelerate degradation processes.[2]
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.
-
Hydrolysis: In aqueous solutions, the compound may be susceptible to hydrolysis, especially at non-neutral pH.
Q5: Are there any known incompatible materials?
A5: Strong acids, strong bases, and strong oxidizing or reducing agents should be considered incompatible as they can promote degradation.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of solid compound (e.g., yellowing) | Oxidation or exposure to light. | Store the compound in a tightly sealed, amber vial with an inert gas (e.g., argon or nitrogen) overlay. Store at recommended low temperatures and protect from light. |
| Precipitation in a stored solution | Poor solubility at lower temperatures or solvent evaporation. | Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. If precipitation persists, sonication may be helpful. Confirm the solvent is appropriate for the desired concentration. |
| Loss of biological activity in an assay | Degradation of the compound. | Prepare fresh solutions for each experiment. If using a stored solution, perform a quality control check (e.g., by HPLC) to assess purity before use. Review storage conditions to ensure they are optimal. |
| Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS) | Degradation products have formed. | This indicates compound instability under the current storage or experimental conditions. Consider performing a forced degradation study to identify and characterize these degradation products. |
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.
| Condition | Duration | Temperature | % Degradation (Hypothetical) | Potential Degradation Products |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15-25% | Hydrolyzed ester and amide functionalities, potential rearrangement of the indole core. |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 10-20% | Hydrolyzed ester and amide functionalities. |
| Oxidative Stress (3% H₂O₂) | 24 hours | Room Temp | 20-30% | N-oxides, hydroxylated derivatives. |
| Thermal Stress (Solid) | 7 days | 80°C | 5-10% | Isomers, products of minor rearrangements. |
| Photostability (ICH Q1B) | 24 hours | Room Temp | 10-15% | Photo-oxidized products, dimers. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade methanol (B129727) and water
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and heat in an oven at 80°C for 7 days.
-
At appropriate time points, dissolve a portion of the solid in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Monitor the purity of the main peak and the formation of any new peaks.
-
Visualizations
Caption: A decision tree for troubleshooting unexpected experimental results potentially caused by degradation of this compound.
Caption: A flowchart illustrating the key steps in a forced degradation study for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 888482-17-5 | ScreenLib [screenlib.com]
- 4. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in the drug products - Chromatography Forum [chromforum.org]
Technical Support Center: Refining Purification Protocols for Minor Kopsia Alkaloids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification protocols of minor Kopsia alkaloids. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most effective general extraction method for maximizing the yield of minor Kopsia alkaloids?
A1: The choice of extraction method can significantly impact the yield and profile of alkaloids. Soxhlet extraction with methanol (B129727) has been shown to produce a higher overall yield of crude extract compared to maceration. In a study on Kopsia arborea fruits, Soxhlet extraction yielded 19.47% crude extract, while maceration yielded 11.09%.[1] However, it is crucial to note that a higher crude extract yield does not always equate to a better recovery of all minor alkaloids. The same study found that while the Soxhlet extract had higher concentrations of total alkaloids, flavonoids, and phenolics, the macerated extract exhibited a higher area under the curve (AUC) for alkaloid compounds in GC-MS analysis, suggesting a potentially richer profile of certain alkaloids.[1] Therefore, the optimal method may depend on the specific target alkaloids. For a broad screening, Soxhlet is effective for high yield, but for thermally sensitive compounds, maceration might be preferable.
Q2: How does pH adjustment during extraction affect the recovery of Kopsia alkaloids?
A2: Adjusting the pH is a critical step in the extraction of alkaloids. Since most alkaloids are basic, they exist as salts in the acidic vacuoles of plant cells. An acid-base extraction technique is commonly employed to isolate them. Typically, the plant material is first extracted with an acidified aqueous or alcoholic solution to protonate the alkaloids and increase their solubility in the extraction solvent.[2] Subsequently, the acidic extract is basified (e.g., with ammonia (B1221849) solution to pH 9-10) to convert the alkaloid salts back to their free base form.[2][3][4] This allows for their extraction into a non-polar organic solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃), separating them from more polar, water-soluble impurities.[3][4] Wetting the plant material with an ammonia solution before extraction with an organic solvent is another effective strategy.[3] The choice of acidic or basic conditions can significantly influence the retention of alkaloids on chromatographic columns, with different pH values altering the separation profile.[5]
Q3: I am having trouble crystallizing a purified minor Kopsia alkaloid. What are some common reasons and solutions?
A3: Crystallization of minor alkaloids can be challenging due to their low concentration and the potential presence of closely related impurities that can inhibit crystal lattice formation. Common issues include obtaining an oil or amorphous solid instead of crystals. Here are some troubleshooting steps:
-
Solvent Selection: The choice of solvent is critical. Experiment with a range of solvents with varying polarities. A good crystallization solvent will dissolve the alkaloid when hot but have low solubility when cold.
-
Slow Evaporation: Dissolve the purified alkaloid in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial. This is a simple and often effective method.
-
Vapor Diffusion: Place a small vial containing your dissolved alkaloid inside a larger sealed container with a more volatile solvent in which your compound is insoluble. The slow diffusion of the anti-solvent vapor into your solution can induce crystallization.
-
Temperature Gradient: Slowly cooling a saturated solution can yield high-quality crystals. This can be done by placing the solution in a Dewar flask with hot water and allowing it to cool to room temperature gradually.
-
Purity: Ensure the highest possible purity of your alkaloid, as impurities can significantly hinder crystallization. Consider an additional chromatographic step if necessary.
Q4: Are there any known stability issues with Kopsia alkaloids during purification and storage?
A4: Yes, some alkaloids can be sensitive to acidic conditions, light, and heat. For instance, some alkaloids may undergo degradation or rearrangement during purification. It has been noted in the synthesis of kopsinine (B1219418) that the purified compound can be sensitive to acidic contaminants in NMR solvents like CDCl₃, necessitating the passage of the solvent through basic alumina (B75360) prior to use.[6] It is advisable to handle purified minor alkaloids with care, store them in a cool, dark place, and use high-purity solvents to prevent degradation.
Troubleshooting Guides
HPLC Purification
| Problem | Potential Cause | Troubleshooting Solution |
| Poor resolution between two minor alkaloid peaks | - Inappropriate mobile phase composition.- Incorrect column chemistry. | - Optimize Gradient: If using a gradient, adjust the slope. A shallower gradient can improve the separation of closely eluting peaks.- Solvent Modification: For a reversed-phase C18 column, adding a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase (e.g., acetonitrile (B52724)/water) can improve peak shape and resolution for basic alkaloids.[3]- Change Column: If optimization fails, consider a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase). |
| Peak tailing for an alkaloid peak | - Interaction of the basic nitrogen of the alkaloid with acidic silanol (B1196071) groups on the silica-based column.- Column overload. | - Mobile Phase Modifier: Add a competitive base, such as triethylamine (B128534) (0.1-1%), to the mobile phase to mask the active silanol sites.- Use a Modern Column: Employ an end-capped column or a column specifically designed for the analysis of basic compounds.- Lower Sample Concentration: Dilute the sample to avoid overloading the column. |
| Irreproducible retention times | - Changes in mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Premix Mobile Phase: If using an isocratic system with multiple solvents, premix them to ensure consistent composition.- Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.- Column Wash: Implement a regular column washing protocol to remove contaminants. If performance doesn't improve, the column may need replacement. |
Counter-Current Chromatography (CCC) Purification
| Problem | Potential Cause | Troubleshooting Solution |
| Target alkaloid elutes too quickly (low K value) | - The target compound is too polar for the selected solvent system and has a high affinity for the mobile phase. | - Adjust Solvent System: Increase the polarity of the stationary phase or decrease the polarity of the mobile phase. For example, in a hexane (B92381)/ethyl acetate (B1210297)/methanol/water system, increasing the proportion of methanol and water can help retain more polar compounds in the stationary phase. |
| Target alkaloid is retained too strongly (high K value) | - The target compound is too non-polar and has a high affinity for the stationary phase. | - Adjust Solvent System: Decrease the polarity of the stationary phase or increase the polarity of the mobile phase. For instance, increasing the proportion of ethyl acetate or hexane can make the stationary phase less polar, encouraging the elution of non-polar compounds. |
| Poor separation of alkaloids with similar polarities | - The chosen solvent system does not provide sufficient selectivity for the target compounds. | - Screen Different Solvent Systems: The selection of the solvent system is crucial for successful CCC separation.[7] A versatile system for alkaloids is Chloroform-Methanol-Water (e.g., in a 4:3:2 ratio), where the acidity of the aqueous phase can be adjusted to optimize separation.[8]- pH-Zone-Refining CCC: For ionizable compounds like alkaloids, this technique can offer superior separation based on their pKa values. |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Kopsia arborea Fruits
| Extraction Method | Crude Extract Yield (%) | Total Alkaloids (µg/mL) | Total Flavonoids (µg/mL) | Total Phenolics (µg/mL) | Number of Alkaloids Identified (GC-MS) |
| Soxhlet | 19.47 ± 0.58 | 88.58 ± 3.76 | 46.50 ± 1.04 | 57.87 ± 0.44 | 13 |
| Maceration | 11.09 ± 0.65 | 50.46 ± 3.86 | 26.22 ± 0.27 | 30.49 ± 0.31 | 12 |
| Data sourced from a study on Kopsia arborea fruit extracts.[1] |
Table 2: HPLC Purification Parameters and Yields of Minor Alkaloids from Kopsia singapurensis Roots
| Alkaloid | HPLC Conditions (Mobile Phase) | Flow Rate (mL/min) | Retention Time (min) | Yield (mg) from 680 mg fraction |
| 15-hydroxykopsamine | Acetonitrile/H₂O + 0.1% Formic Acid (2:8) | 2 | 18.0 | 2.4 |
| Singaporentinidine | Acetonitrile/H₂O + 0.1% Formic Acid (2:8) | 2 | 23.0 | 3.5 |
| Kopsamine | Acetonitrile/H₂O + 0.1% Formic Acid (2:8) | 2 | - | 5.2 |
| Kopsinine | Acetonitrile/H₂O + 0.1% Formic Acid (2:8) | 2 | - | 14.8 |
| Kopsininic acid | Acetonitrile/H₂O + 0.1% Formic Acid (2:8) | 2 | - | 2.0 |
| Data extracted from the experimental section of a study on Kopsia singapurensis.[3] |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Minor Alkaloids from Kopsia singapurensis Roots
This protocol is adapted from a study that successfully isolated several minor alkaloids.[3]
-
Initial Extraction: Grind 1 kg of dried Kopsia singapurensis roots and extract exhaustively with methanol (MeOH).
-
Solvent Partitioning: Evaporate the MeOH to yield the crude extract. Take 20.0 g of the crude extract and partition it between ethyl acetate (EtOAc) and 3% tartaric acid (pH 2).
-
Basification and Extraction: Separate the aqueous layer and basify to pH 10 with saturated sodium carbonate (Na₂CO₃). Extract the basified aqueous layer with chloroform (CHCl₃) to obtain the crude alkaloid fraction (approximately 4.0 g).
-
Initial Chromatographic Separation: Subject 2.59 g of the alkaloidal fraction to a Sephadex LH-20 column using a CHCl₃/MeOH (1:1) solvent system to yield multiple fractions.
Protocol 2: HPLC Purification of Minor Alkaloids
This protocol details the final purification step for fractions obtained from Protocol 1.[3]
-
Column: C18 MG-II (10 mm I.D. x 250 mm).
-
Mobile Phase: A mixture of acetonitrile and water (2:8) with 0.1% formic acid.
-
Flow Rate: 2 mL/min.
-
Detection: UV at 220 nm.
-
Injection: Dissolve the semi-purified fractions in the mobile phase and inject.
-
Fraction Collection: Collect the peaks corresponding to the retention times of the target minor alkaloids (e.g., 18.0 min for 15-hydroxykopsamine and 23.0 min for singaporentinidine).
Visualizations
Caption: Workflow for the extraction and purification of minor Kopsia alkaloids.
Caption: Troubleshooting logic for HPLC peak tailing of Kopsia alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamopen.com [benthamopen.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Golden rules and pitfalls in selecting optimum conditions for high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aktpublication.com [aktpublication.com]
Technical Support Center: HPLC Analysis of 11,12-De(methylenedioxy)danuphylline
This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions regarding peak tailing for "11,12-De(methylenedioxy)danuphylline" and other basic compounds in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated trailing edge.[1][2] In an ideal separation, peaks are symmetrical and have a Gaussian shape.[1] Tailing compromises resolution between adjacent peaks and can lead to inaccurate quantification.[3][4][5]
The degree of tailing is commonly quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing. For most analytical methods, a tailing factor of ≤ 2.0 is considered acceptable.[4][5]
Q2: Why is "this compound" prone to peak tailing?
While specific data for "this compound" is limited, its name suggests it is an alkaloid derivative. Alkaloids and other compounds containing basic nitrogen functional groups are particularly susceptible to peak tailing.[6][7] This is primarily due to unwanted secondary interactions with the stationary phase in reversed-phase HPLC.[4][6]
Q3: What are the primary causes of peak tailing for basic compounds?
The most common cause is the interaction between positively charged basic analytes and negatively charged, ionized silanol (B1196071) groups (Si-O⁻) on the surface of silica-based stationary phases.[1][6][8] This secondary retention mechanism slows the elution of a portion of the analyte molecules, causing the characteristic tail.[9]
Other significant causes include:
-
Mobile Phase pH: A mobile phase pH close to the analyte's pKa can lead to mixed ionization states, causing peak distortion.[8]
-
Column Issues: Column contamination, degradation, or the use of older, less inert "Type A" silica (B1680970) can exacerbate tailing.[1][5][10]
-
Extra-Column Effects: Excessive volume from long tubing, large detector cells, or loose fittings can cause band broadening and tailing.[5][8][11]
-
Sample Overload: Injecting too much sample can saturate the stationary phase.[5][7]
Q4: Can I eliminate peak tailing completely?
While complete elimination might not always be possible, tailing can be significantly reduced to an acceptable level (Tf < 1.5) through systematic method optimization. This involves careful selection of the column, mobile phase pH, buffer concentration, and organic modifier.[6]
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing peak tailing with "this compound," follow this logical workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Experimental Protocols & Data Interpretation
Here are detailed protocols for key troubleshooting experiments. The tables below provide example data to illustrate expected outcomes.
Protocol 1: Mobile Phase pH Adjustment
Objective: To minimize silanol interactions by controlling the ionization state of both the analyte and the stationary phase. For basic compounds, lowering the mobile phase pH is often the most effective strategy.[1][4][6]
Methodology:
-
Prepare a series of mobile phases with identical organic modifier concentrations but varying pH. Use a suitable buffer (e.g., phosphate (B84403) or formate) at a concentration of 20-25 mM.
-
Test the following pH values: 7.0, 4.5, 3.0, and 2.5.
-
Equilibrate the column with each mobile phase for at least 20 column volumes before injecting the sample.
-
Inject a standard solution of "this compound" under each condition.
-
Record the retention time (RT) and calculate the USP Tailing Factor (Tf) for each run.
Expected Results:
As the pH is lowered, the silanol groups on the silica surface become protonated (Si-OH) and less likely to interact with the protonated basic analyte.[6] This should result in a significant improvement in peak symmetry.
Table 1: Example Data for Mobile Phase pH Study
| Mobile Phase pH | Retention Time (min) | USP Tailing Factor (Tf) | Peak Shape |
| 7.0 | 8.5 | 2.40 | Severe Tailing |
| 4.5 | 6.2 | 1.85 | Moderate Tailing |
| 3.0 | 4.1 | 1.35 | Minor Tailing |
| 2.5 | 3.8 | 1.10 | Symmetrical |
Protocol 2: Column Chemistry Evaluation
Objective: To determine if the column's stationary phase is the primary contributor to peak tailing.
Methodology:
-
Establish a baseline chromatogram using your current column and optimized mobile phase.
-
If available, test a modern, high-purity, end-capped silica column (often designated as "Type B" or "base-deactivated").[1][12]
-
As an alternative, test a column with a different chemistry, such as a polar-embedded phase or a hybrid silica particle column, which are designed to shield silanol activity.[5][8]
-
Equilibrate each new column thoroughly before injection.
-
Compare the tailing factor obtained from each column under identical conditions.
Expected Results:
Modern columns with superior end-capping and lower metal content significantly reduce the number of active silanol sites available for secondary interactions, leading to improved peak shape for basic compounds.[1][12]
Table 2: Example Data for Column Chemistry Comparison
| Column Type | Stationary Phase | Tailing Factor (Tf) at pH 3.0 | Comments |
| Standard (Older) | C18 on Type A Silica | 1.95 | Significant interaction with residual silanols. |
| Modern End-Capped | C18 on Type B Silica | 1.20 | High degree of end-capping reduces tailing effectively.[1] |
| Polar-Embedded | C18 with embedded polar group | 1.15 | Polar group shields silanol activity.[8] |
| Hybrid Particle | Ethylene-bridged hybrid C18 | 1.05 | Inherently lower silanol activity and wider pH stability.[5] |
Protocol 3: Evaluating Mobile Phase Additives
Objective: To use a competitive agent to block active silanol sites when pH adjustment alone is insufficient or undesirable.
Methodology:
-
Using the mobile phase that gives the best results from the pH study (e.g., pH 3.0), prepare a new batch containing a low concentration of a basic additive.
-
A common choice is triethylamine (B128534) (TEA) at a concentration of 0.05% (v/v) or ~5 mM.[4][10]
-
Caution: TEA can be difficult to remove from a column and may suppress MS signal if using LC-MS.
-
Equilibrate the column with the TEA-containing mobile phase.
-
Inject the sample and compare the tailing factor to the run without the additive.
Expected Results:
The positively charged TEA molecules will preferentially interact with the ionized silanol groups, effectively "masking" them from the analyte.[10] This competitive binding reduces the opportunity for secondary analyte interactions and improves peak shape.
Caption: Interaction between a basic analyte and an ionized silanol group.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromacademy.com [chromacademy.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. chromtech.com [chromtech.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Validation & Comparative
Confirming the In Vivo Bioactivity of Novel Indole Alkaloids: A Comparative Guide Featuring 11,12-De(methylenedioxy)danuphylline
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the in vivo bioactivity of novel compounds. As a case study, we will explore a hypothetical investigation into the anti-inflammatory properties of 11,12-De(methylenedioxy)danuphylline, an indole (B1671886) alkaloid isolated from the leaves and stems of Kopsia officinalis.[1] Due to the absence of published in vivo data for this specific compound, this guide will present a hypothetical experimental design and data, comparing its potential efficacy against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Introduction to this compound and Comparative Compound
This compound is a member of the indole alkaloid class of natural products.[1] While its specific biological activities have not been extensively reported, other related natural products have demonstrated a range of pharmacological effects, including anti-inflammatory and analgesic properties.[2] This guide hypothesizes an anti-inflammatory role for this compound and outlines a standard preclinical model to evaluate this activity.
For comparative analysis, Indomethacin is selected as a reference compound. Indomethacin is a potent NSAID commonly used in preclinical and clinical settings to reduce inflammation and pain. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory signaling cascade.
Comparative In Vivo Anti-inflammatory Activity
To assess the potential anti-inflammatory effects of this compound, a carrageenan-induced paw edema model in rats is proposed. This is a widely accepted acute inflammation model. The hypothetical data below summarizes the potential outcomes of such a study.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (at 3 hours post-carrageenan) | Percentage Inhibition of Edema (%) |
| Vehicle Control (Saline) | - | 0.85 ± 0.06 | 0 |
| This compound | 10 | 0.51 ± 0.04 | 40.0 |
| This compound | 30 | 0.34 ± 0.03 | 60.0 |
| Indomethacin (Positive Control) | 10 | 0.30 ± 0.02 | 64.7 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of in vivo studies.
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (180-200 g) are used for this study. Animals are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Grouping and Administration:
-
Group 1: Vehicle control (0.9% saline, orally).
-
Group 2: this compound (10 mg/kg, orally).
-
Group 3: this compound (30 mg/kg, orally).
-
Group 4: Indomethacin (10 mg/kg, orally).
-
-
Induction of Inflammation: One hour after the administration of the respective treatments, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated by subtracting the initial paw volume (at 0 hours) from the paw volume at subsequent time points. The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
Visualizing Molecular Pathways and Experimental Processes
Hypothesized Signaling Pathway
Many anti-inflammatory compounds exert their effects by modulating intracellular signaling cascades. A common pathway involved in inflammation is the G-protein coupled receptor (GPCR) signaling pathway, which can lead to the activation of downstream effectors that promote the inflammatory response.[3][4][5][6]
Caption: Hypothesized GPCR signaling pathway leading to an inflammatory response.
In Vivo Experimental Workflow
A standardized workflow ensures the systematic evaluation of novel compounds.[7][8]
Caption: Workflow for in vivo anti-inflammatory screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analgesic and anti-inflammatory activity of podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. drugtargetreview.com [drugtargetreview.com]
comparing the cytotoxicity of "11,12-De(methylenedioxy)danuphylline" with other Kopsia alkaloids (e.g., kopsinine)
An In-depth Look at the Anti-cancer Potential of 11,12-De(methylenedioxy)danuphylline and Other Kopsia Alkaloids
For researchers in oncology and drug discovery, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. The genus Kopsia, a member of the Apocynaceae family, has emerged as a prolific source of structurally diverse and biologically active monoterpenoid indole (B1671886) alkaloids. This guide provides a comparative analysis of the cytotoxic properties of a specific Kopsia alkaloid, this compound, alongside other notable alkaloids from the same genus, such as kopsinine (B1219418).
Quantitative Cytotoxicity Data
The cytotoxic potential of Kopsia alkaloids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency.
While specific cytotoxic data for this compound against a wide range of cancer cell lines is not extensively documented in publicly available literature, a study on novel indole alkaloids from the leaves of Kopsia officinalis provides some initial insights. The following table summarizes the available cytotoxic activity data for selected Kopsia alkaloids.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| Kopsinine | Data Not Available | - | - |
Note: At the time of this publication, specific IC50 values for this compound and a direct comparison with kopsinine from the same study were not available in the accessed literature. Further research into the full-text articles is required to populate this table.
Experimental Protocols
The evaluation of the cytotoxic activity of Kopsia alkaloids is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the Kopsia alkaloids (e.g., in a range from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The MTT medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or Sorenson's glycine (B1666218) buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow of a cytotoxicity assay used to evaluate Kopsia alkaloids.
Caption: Workflow of the MTT assay for determining the cytotoxicity of Kopsia alkaloids.
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which Kopsia alkaloids exert their cytotoxic effects are still under active investigation. Generally, cytotoxic compounds can induce cell death through various pathways, including apoptosis, necrosis, and autophagy. The diagram below illustrates a simplified, generalized model of apoptosis induction, a common mechanism for anticancer agents.
Caption: Generalized apoptotic signaling pathways potentially activated by Kopsia alkaloids.
Further studies are necessary to elucidate the specific molecular targets and signaling cascades modulated by this compound and other Kopsia alkaloids to fully understand their therapeutic potential.
validation of "11,12-De(methylenedioxy)danuphylline" neuroprotective effects in primary neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Dantrolene (B1669809), a ryanodine (B192298) receptor antagonist, with other alternative neuroprotective agents. The information is based on experimental data from studies on primary neurons and aims to assist researchers in making informed decisions for their drug development and neuroscience research.
Executive Summary
Dantrolene has demonstrated significant neuroprotective effects in various in vitro models of neuronal injury. Its primary mechanism of action involves the inhibition of ryanodine receptors, leading to a reduction in calcium release from the endoplasmic reticulum, thereby mitigating endoplasmic reticulum stress and subsequent apoptotic pathways. This guide compares the efficacy and mechanisms of Dantrolene with other notable neuroprotective compounds, providing a framework for selecting appropriate candidates for further investigation.
Comparative Data on Neuroprotective Agents
The following table summarizes the quantitative data on the neuroprotective effects of Dantrolene and selected alternative compounds in primary neuron cultures subjected to various insults.
| Compound | Insult Model | Primary Neuron Type | Concentration Range | Outcome Measure | Neuroprotective Efficacy | Reference |
| Dantrolene | Oxygen-Glucose Deprivation (OGD) | Rat Cortical Neurons | 40 µM | Increased neuronal survival, reduced apoptosis | Significant protection against OGD-induced injury.[1] | [1] |
| Dantrolene | Ischemia (transient MCAO) | Rat Brain (in vivo) | Not specified for primary neurons | Reduced infarct volume and TUNEL-positive cells | Significant neuroprotective effect by reducing ER stress.[2] | [2] |
| Brain-Derived Neurotrophic Factor (BDNF) | Chemotropic guidance assays | Zebrafish Spinal Cord Neurons | Not specified | Stimulation of axon outgrowth | Promotes neuronal growth and guidance.[3] | [3] |
| Rubiscolin-6 Analogs | 6-hydroxydopamine (6-OHDA) | Human Neuroblastoma SH-SY5Y | Not specified | Attenuation of ROS, mitochondrial dysfunction, and Caspase-3 activity | Potent inhibition of 6-OHDA induced injury.[4] | [4] |
| Daphnetin | Cerebral Ischemia (in vivo) | Mouse Hippocampal Neurons | 40 mg/kg (IP) | Increased neuron survival, improved spatial memory | Significant protection in the hippocampus.[5] | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Primary Neuron Culture
-
Source: Embryonic rodent (rat or mouse) hippocampus or cortex.[6]
-
Procedure:
-
Dissect the desired brain region from embryonic day 18 (E18) rat or mouse pups.
-
Mince the tissue and incubate in a trypsin solution to dissociate the cells.
-
Gently triturate the cell suspension to obtain single cells.
-
Plate the neurons on poly-L-lysine coated culture dishes or coverslips in a serum-free neuronal culture medium.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Cultures are typically viable for several weeks.[6]
-
Oxygen-Glucose Deprivation (OGD) Model of Ischemia
-
Purpose: To mimic ischemic conditions in vitro.
-
Procedure:
-
Replace the normal culture medium with a glucose-free medium.
-
Place the culture plates in an anaerobic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified duration (e.g., 90 minutes).[1]
-
Following the OGD period, return the cultures to the normal oxygenated glucose-containing medium to simulate reperfusion.[1]
-
Assess neuronal viability and apoptosis at various time points after reoxygenation.
-
Assessment of Neuroprotection
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
-
Apoptosis Assays:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: Detects DNA fragmentation, a hallmark of apoptosis.[2]
-
Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
-
Immunocytochemistry:
-
Use of neuron-specific markers (e.g., NeuN, MAP2) to identify and quantify surviving neurons.
-
Staining for apoptotic markers (e.g., cleaved caspase-3).
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of Dantrolene's Neuroprotective Effect
Caption: Dantrolene inhibits ryanodine receptors on the endoplasmic reticulum, preventing excessive calcium release and mitigating ER stress-induced apoptosis.
Experimental Workflow for Assessing Neuroprotection
Caption: A generalized workflow for evaluating the neuroprotective effects of a compound in primary neuron cultures.
References
- 1. Dantrolene enhances the protective effect of hypothermia on cerebral cortex neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protective effect of dantrolene on ischemic neuronal cell death is associated with reduced expression of endoplasmic reticulum stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary Neuron Culture for Nerve Growth and Axon Guidance Studies in Zebrafish (Danio rerio) | PLOS One [journals.plos.org]
- 4. Neuroprotective and Anti-inflammatory Effects of Rubiscolin-6 Analogs with Proline Surrogates in Position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of Daphnetin on hippocampal neurons and blood-brain barrier integrity in a mouse model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Indole Alkaloids in Neuroinflammation Models: A Focus on 11,12-De(methylenedioxy)danuphylline and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-neuroinflammatory potential of various indole (B1671886) alkaloids, with a special focus on 11,12-De(methylenedioxy)danuphylline. While direct experimental data on the neuroinflammatory effects of this compound is currently limited, this document compiles available information on related compounds and offers a comparative perspective against other well-studied indole alkaloids.
Introduction to Indole Alkaloids and Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The activation of microglial cells, the resident immune cells of the central nervous system, triggers the release of pro-inflammatory mediators, contributing to neuronal damage. Indole alkaloids, a large class of naturally occurring compounds, have garnered significant interest for their diverse biological activities, including potent anti-inflammatory and neuroprotective effects. Many of these compounds are being investigated as potential therapeutic agents for neurological disorders.
This compound: An Indole Alkaloid from Kopsia officinalis
This compound is an indole alkaloid isolated from the leaves and stems of Kopsia officinalis. While specific studies on its direct impact on neuroinflammation models are not yet available, several other alkaloids isolated from Kopsia officinalis have demonstrated significant anti-inflammatory properties. Research on the constituents of this plant has shown inhibitory effects on key pro-inflammatory mediators, suggesting that this compound may share a similar therapeutic potential.
Comparative Indole Alkaloids in Neuroinflammation
To provide a framework for understanding the potential of this compound, this guide presents a comparative analysis with other indole alkaloids for which anti-neuroinflammatory data is available.
Table 1: Comparative Anti-Neuroinflammatory Activity of Indole Alkaloids
| Compound/Source | Model | Key Findings | Mechanism of Action |
| Kopsia officinalis Alkaloids | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of pro-inflammatory mediators including TNF-α, IL-1β, and COX-2.[1] | Not fully elucidated, but likely involves modulation of inflammatory signaling pathways. |
| Brevianamide K | LPS-stimulated BV2 microglia | Significant inhibition of nitric oxide (NO) and pro-inflammatory cytokine production. | Inhibition of the NF-κB signaling pathway by preventing the nuclear translocation of p65. |
| Rhynchophylline | In vivo models of Parkinson's disease and Alzheimer's disease | Reduced microglial activation and production of inflammatory cytokines.[2][3] | Inhibition of the MAPK/NF-κB pathway.[4] |
Note: The data for Kopsia officinalis alkaloids is presented as a potential indicator of the activity of this compound, as direct experimental evidence is not yet available.
Signaling Pathways in Neuroinflammation Modulated by Indole Alkaloids
The anti-neuroinflammatory effects of many indole alkaloids are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for these compounds.
References
- 1. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of Xanthine Derivatives: The Case of Doxofylline
Introduction
Doxofylline (B1670904) is a methylxanthine derivative used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] It is structurally related to theophylline (B1681296), with a key modification at the N7 position of the xanthine (B1682287) scaffold, where a dioxolane group is present.[2][3] This structural difference is believed to be responsible for doxofylline's distinct pharmacological profile, particularly its improved safety and tolerability compared to theophylline.[2][3] This guide will explore the known pharmacological properties of doxofylline in comparison to theophylline and discuss the general SAR of xanthine derivatives to provide insights for researchers and drug development professionals.
Comparative Pharmacological Profile
The primary mechanisms of action for xanthine derivatives involve the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors.[4][5] The variation in activity and side-effect profile between doxofylline and theophylline can be attributed to their differential effects on these targets.
| Feature | Doxofylline | Theophylline | References |
| Primary Indication | Asthma, COPD | Asthma, COPD | [1][2] |
| PDE Inhibition | Weak, non-selective inhibitor. | Weak, non-selective inhibitor. | [6] |
| Adenosine Receptor Antagonism | Significantly lower affinity for A1 and A2 receptors. | Potent antagonist of A1 and A2 receptors. | [1][2] |
| Cardiovascular Side Effects | Reduced incidence of tachycardia and arrhythmias. | Higher incidence of cardiovascular side effects. | [2] |
| Central Nervous System Side Effects | Reduced incidence of insomnia, anxiety, and seizures. | Higher incidence of CNS stimulation. | [7] |
Key Insights: The introduction of the bulky dioxolane group at the N7 position in doxofylline significantly reduces its affinity for adenosine receptors. This is a crucial aspect of its improved safety profile, as the antagonism of adenosine receptors by theophylline is linked to many of its adverse effects, including cardiovascular and central nervous system stimulation.[1][2]
Structure-Activity Relationship of Xanthine Derivatives
While specific SAR studies on doxofylline derivatives are lacking, research on other xanthine and theophylline analogs provides valuable insights into how structural modifications can influence biological activity.
-
Substitutions at N1 and N3: Alkyl substitutions at the N1 and N3 positions of the xanthine ring are generally associated with increased bronchodilator activity.
-
Substitutions at N7: The nature of the substituent at the N7 position plays a critical role in modulating adenosine receptor affinity. Larger, more polar groups, such as the dioxolane moiety in doxofylline, tend to decrease affinity for adenosine receptors, leading to a better safety profile. Studies on N7-substituted theophylline analogs have shown that the length and nature of the carbon chain can influence neuroactivity and other pharmacological properties.[8]
-
Substitutions at C8: Modifications at the C8 position have been explored to enhance potency and selectivity for specific adenosine receptor subtypes or other targets.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of N7-substituted xanthine derivatives, based on methods described in the literature for doxofylline and other analogs.
1. Synthesis of N7-Substituted Xanthine Derivatives (e.g., Doxofylline)
This protocol is a generalized procedure based on patent literature for the synthesis of doxofylline.[9][10][11][12][13]
-
Objective: To synthesize N7-substituted xanthine derivatives by reacting theophylline with a suitable alkylating agent.
-
Materials: Theophylline, 2-(halomethyl)-1,3-dioxolane (or other appropriate alkyl halide), a polar solvent (e.g., dimethylformamide), and a base (e.g., potassium carbonate) as an acid scavenger.
-
Procedure:
-
Dissolve theophylline in the polar solvent in a reaction vessel.
-
Add the base to the solution to act as an acid absorbent.
-
Add the 2-(halomethyl)-1,3-dioxolane (or other alkylating agent) to the reaction mixture.
-
Heat the mixture and stir for a specified period to allow the reaction to proceed.
-
Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N7-substituted xanthine derivative.
-
Characterize the final product using spectroscopic methods (e.g., NMR, Mass Spectrometry) and determine its melting point.
-
2. In Vitro Phosphodiesterase (PDE) Inhibition Assay
This is a general protocol for assessing the inhibitory activity of compounds against PDE enzymes.
-
Objective: To determine the IC50 value of a test compound for the inhibition of a specific PDE isoform.
-
Materials: Purified PDE enzyme, cyclic adenosine monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP) as a substrate, a detection reagent (e.g., a fluorescent substrate), test compound, and a suitable buffer.
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the PDE enzyme, the buffer, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.
-
Incubate the plate at a controlled temperature for a specific time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.
-
3. Adenosine Receptor Binding Assay
This protocol describes a general method to evaluate the binding affinity of a compound to adenosine receptors.
-
Objective: To determine the Ki (inhibition constant) of a test compound for a specific adenosine receptor subtype.
-
Materials: Cell membranes expressing the target adenosine receptor, a radiolabeled ligand specific for the receptor (e.g., [3H]DPCPX for A1 receptors), test compound, and a binding buffer.
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In tubes, incubate the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations in the binding buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Calculate the percentage of inhibition of specific binding for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve and calculate the Ki using the Cheng-Prusoff equation.
-
Visualizations
Below are diagrams illustrating the general mechanism of action of xanthine derivatives and a typical experimental workflow for their development.
References
- 1. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Doxofylline is not just another theophylline! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Oral xanthine derivatives (theophylline and doxofylline) for patients with stable chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationship studies of theophylline analogs on population responses in the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. CN102936248A - Method for preparing doxofylline - Google Patents [patents.google.com]
- 11. CN106916156A - A kind of preparation method of doxofylline - Google Patents [patents.google.com]
- 12. CN1106404A - Synthetic method of new drug doxofylline - Google Patents [patents.google.com]
- 13. CN1041728C - Synthsis of doxofylline - Google Patents [patents.google.com]
Comparative Analysis of "11,12-De(methylenedioxy)danuphylline" Activity: A Guide Based on Structurally Related Indole Alkaloids
A comprehensive search of peer-reviewed scientific literature reveals a notable absence of publicly available data on the cross-validation of "11,12-De(methylenedioxy)danuphylline" activity in different cell lines. This indole (B1671886) alkaloid, isolated from the leaves and stems of Kopsia officinalis, has been characterized chemically, but its biological effects, particularly its cytotoxic or anti-proliferative activities, remain largely unexplored in published studies.
This guide, therefore, provides a comparative framework based on the activities of other structurally related indole alkaloids isolated from the Kopsia genus. This information is intended to offer researchers, scientists, and drug development professionals a point of reference and to highlight the existing research gap for "this compound". The experimental protocols and potential mechanisms of action described herein are typical for the evaluation of novel alkaloid compounds and can serve as a methodological template for future investigations into the activity of "this compound".
Comparative Cytotoxicity of Indole Alkaloids from Kopsia Species
While specific data for "this compound" is unavailable, studies on other alkaloids from the same genus demonstrate a range of cytotoxic activities against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for several Kopsia alkaloids, providing a comparative perspective on their potential anti-cancer efficacy.
| Alkaloid | Cell Line | Cell Type | IC50 (µM) | Reference |
| Kopsinine | A549 | Human Lung Carcinoma | 8.7 | [1] |
| HCT 116 | Human Colon Carcinoma | 15.4 | [1] | |
| MCF7 | Human Breast Adenocarcinoma | >50 | [1] | |
| Kopsinilam | A549 | Human Lung Carcinoma | 2.5 | [1] |
| HCT 116 | Human Colon Carcinoma | 4.3 | [1] | |
| MCF7 | Human Breast Adenocarcinoma | 12.1 | [1] | |
| Eburnamine | A549 | Human Lung Carcinoma | 18.2 | [1] |
| HCT 116 | Human Colon Carcinoma | >50 | [1] | |
| MCF7 | Human Breast Adenocarcinoma | >50 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the study of novel cytotoxic compounds, which would be applicable for the evaluation of "this compound".
Cell Culture and Maintenance
Human cancer cell lines (e.g., A549, HCT 116, MCF7) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of a compound is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., "this compound") and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis can be assessed by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Experimental workflow for determining the IC50 value of a test compound.
Potential Signaling Pathway Targeted by Indole Alkaloids
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
References
assessing the specificity of "11,12-De(methylenedioxy)danuphylline" on neuronal receptors
Comparative Analysis of Neuronal Receptor Specificity: A Methodological Guide
An Assessment Framework for Novel CNS Drug Candidates
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The development of novel therapeutics for central nervous system (CNS) disorders necessitates a thorough understanding of a compound's interaction with a wide array of neuronal receptors. High specificity for the intended target is often a critical determinant of therapeutic efficacy and a favorable side-effect profile. This guide provides a comprehensive framework for assessing the neuronal receptor specificity of investigational compounds. Due to the limited publicly available pharmacological data for "11,12-De(methylenedioxy)danuphylline," this document will use the well-characterized atypical antipsychotic, Aripiprazole (B633), as an exemplar to illustrate the essential experimental comparisons and data presentation required for a thorough specificity assessment.
Introduction to Specificity Profiling
The "specificity" of a drug refers to its ability to bind to a single, intended biological target with high affinity, while exhibiting low or no affinity for other potential targets. In neuropharmacology, a lack of specificity can lead to off-target effects, resulting in undesirable side effects or diminished therapeutic efficacy. Therefore, early and comprehensive specificity profiling is a cornerstone of modern drug discovery.
This process typically involves a tiered approach, beginning with broad screening panels of common CNS receptors, followed by more detailed quantitative binding and functional assays for identified "hits." The ultimate goal is to build a detailed "receptor fingerprint" for the compound of interest.
Comparative Receptor Binding Affinity
A primary method for determining specificity is through competitive radioligand binding assays. These assays measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. The resulting inhibition constant (Ki) is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity.
The following table presents the binding affinities (Ki, in nM) of Aripiprazole for a range of neuronal receptors, showcasing a complex but well-defined polypharmacology. A novel compound like "this compound" would be subjected to similar profiling to determine its primary targets and potential off-target interactions.
Table 1: Comparative Binding Affinity Profile of Aripiprazole at Key Neuronal Receptors
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine (B1211576) | D2 | 0.34[1] |
| D3 | 0.8 | |
| D4 | 44 | |
| Serotonin | 5-HT1A | 1.7 |
| 5-HT2A | 3.4 | |
| 5-HT2B | 0.36[2] | |
| 5-HT2C | 15 | |
| 5-HT6 | 100 | |
| 5-HT7 | 19 | |
| Adrenergic | α1A | 25.7[2] |
| α1B | 11 | |
| α2A | 49 | |
| α2C | 29 | |
| Histamine | H1 | 25.1[2] |
| Muscarinic | M1-M5 | >1000[1] |
Data compiled from multiple sources. Ki values can vary based on experimental conditions.
Functional Activity at Neuronal Receptors
While binding affinity indicates the strength of interaction, it does not reveal the functional consequence of that binding. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), a partial agonist, or an inverse agonist. Functional assays, such as cAMP measurement for G-protein coupled receptors (GPCRs), are essential to determine the efficacy of a compound at its binding sites.
Aripiprazole is notable for its "functional selectivity" and partial agonism at the D2 receptor.[3][4] In environments of high dopaminergic tone, it acts as a functional antagonist, while in low dopamine environments, it exhibits agonistic properties, a mechanism often referred to as a "dopamine system stabilizer".[5] It also displays partial agonism at the 5-HT1A receptor and antagonism at the 5-HT2A receptor.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of a compound's pharmacological profile.
Radioligand Competition Binding Assay Protocol
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for a specific neuronal receptor expressed in cell membranes.[7][8]
Objective: To determine the IC50 and subsequently the Ki of a test compound at a specific receptor.
Materials:
-
Receptor Source: Frozen cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]Spiperone for D2 receptors).
-
Test Compound: The novel compound to be assessed (e.g., this compound).
-
Reference Compound: A known competitor for the receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand to saturate all specific binding sites.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the receptor-containing membranes on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution), and the radioligand at a fixed concentration (usually at or below its Kd value).
-
Total Binding Wells: Contain membranes, buffer, and radioligand only.
-
Non-specific Binding Wells: Contain membranes, buffer, radioligand, and a saturating concentration of a non-radiolabeled competitor.
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay Protocol for Gs/Gi-Coupled Receptors
This protocol describes a method to assess whether a compound acts as an agonist or antagonist at a Gs-coupled (stimulatory) or Gi-coupled (inhibitory) GPCR by measuring changes in intracellular cyclic AMP (cAMP).[9][10]
Objective: To determine the functional effect (agonist or antagonist activity) and potency (EC50 or IC50) of a test compound.
Materials:
-
Cell Line: A cell line stably expressing the target receptor (e.g., CHO or HEK293 cells).
-
Test Compound: The novel compound to be assessed.
-
Reference Agonist/Antagonist.
-
Forskolin (B1673556) (for Gi-coupled receptors): An adenylyl cyclase activator.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.
-
Cell Culture Medium and reagents.
-
Plate Reader compatible with the detection kit.
Procedure:
-
Cell Culture: Culture the cells expressing the target receptor to the desired confluency in microplates (e.g., 384-well).
-
Compound Preparation: Prepare serial dilutions of the test compound and reference compounds.
-
Agonist Mode (for both Gs and Gi receptors):
-
Add varying concentrations of the test compound to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode (for Gi-coupled receptors):
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed, sub-maximal concentration (e.g., EC80) of a known agonist along with a stimulator like forskolin.
-
Incubate for a specified time.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP detection assay (e.g., adding HTRF reagents).
-
Incubate as required by the kit protocol.
-
-
Signal Measurement: Read the plate using a plate reader at the appropriate wavelengths.
-
Data Analysis:
-
For Gs Agonists: Plot the signal (proportional to cAMP levels) against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
For Gi Agonists: Plot the signal (inversely proportional to cAMP levels after forskolin stimulation) against the log concentration of the test compound to determine the EC50 and Emax.
-
For Antagonists: Plot the inhibition of the agonist-induced signal against the log concentration of the test compound to determine the IC50.
-
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Caption: Experimental workflow for assessing receptor specificity.
Conclusion
The assessment of neuronal receptor specificity is a multi-faceted process that is indispensable for the progression of CNS drug candidates. By combining quantitative binding assays with functional characterizations, researchers can build a detailed pharmacological profile of a novel compound. While specific data for "this compound" remains to be published, the framework presented here, using Aripiprazole as an example, provides a robust and objective guide for conducting such a comparative analysis. This rigorous approach is essential for identifying compounds with the highest potential for therapeutic success.
References
- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. psychscenehub.com [psychscenehub.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. GloSensor™ cAMP Assay Protocol [promega.jp]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of "11,12-De(methylenedioxy)danuphylline" Analgesic Properties: A Review of Available Evidence
A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available data on the analgesic properties of the indole (B1671886) alkaloid "11,12-De(methylenedioxy)danuphylline." This compound, isolated from the leaves and stems of Kopsia officinalis, is commercially available for research purposes.[1] However, at present, no independent—or even primary—studies verifying its analgesic effects have been published in peer-reviewed journals.
While the mode of action for "this compound" is postulated to involve interactions with neuroreceptor pathways, the specific mechanisms remain a subject of ongoing research and have not been concretely elucidated.[2] The absence of foundational research into its biological activity means that critical data required for a comparative analysis of its analgesic efficacy against other compounds is non-existent.
Consequently, it is not possible to provide a comparison guide that meets the core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways as requested. The creation of such a guide is contingent on the availability of robust experimental data from preclinical and clinical studies.
Current Status of "this compound" Research
"this compound" is listed by several chemical suppliers, providing basic information such as its chemical formula (C23H26N2O6), molecular weight (426.5 g/mol ), and CAS number (888482-17-5).[2][3] It is identified as an alkaloid derivative found in plants of the Apocynaceae family.[2]
The lack of published research extends to its potential signaling pathways and mechanism of action. Without experimental data, any depiction of its interaction with biological systems would be purely speculative.
Path Forward for Future Research
To enable a future comparative analysis, the following research steps would be necessary:
-
In Vitro Studies: Initial screening of "this compound" on relevant biological targets for analgesia, such as opioid receptors, ion channels, or enzymes involved in the inflammatory cascade.
-
In Vivo Animal Models: Assessment of its analgesic properties in established animal models of pain, including thermal, mechanical, and chemical pain tests. These studies would need to determine the effective dose, duration of action, and potential side effects.
-
Mechanism of Action Studies: Further investigation to identify the specific molecular targets and signaling pathways through which "this compound" exerts any potential analgesic effects.
-
Independent Verification: Replication of key findings by at least one independent research group to ensure the robustness and reliability of the initial results.
Below is a conceptual workflow for future research that would be required to generate the data necessary for a comparative guide.
Caption: Conceptual workflow for future research on "this compound".
Until such research is conducted and published, a comprehensive and objective comparison guide on the analgesic properties of "this compound" cannot be developed. Researchers interested in this compound are encouraged to undertake foundational studies to characterize its pharmacological profile.
References
A Comparative Guide to the Mechanisms of Action of Indole (B1671886) Alkaloids
Introduction
Indole alkaloids are a large and structurally diverse class of natural products that exhibit a wide array of biological activities. Their complex molecular architectures have long intrigued chemists and pharmacologists, leading to extensive research into their therapeutic potential. While the originally queried compound, "11,12-De(methylenedioxy)danuphylline," an indole alkaloid from Kopsia officinalis, remains largely uncharacterized with respect to its specific mechanism of action, this guide provides a comparative analysis of three well-studied indole alkaloids: Akuammicine (B1666747), Vincamine (B1683053), and Aspidospermine (B1204331). These compounds, each with a distinct primary mechanism, serve as excellent representatives of the functional diversity within this alkaloid class. This guide is intended for researchers, scientists, and drug development professionals, offering a concise yet comprehensive overview supported by experimental data and detailed protocols.
Comparative Overview of Mechanisms of Action
The primary mechanisms of action for Akuammicine, Vincamine, and Aspidospermine are fundamentally different, highlighting the diverse pharmacological targets of indole alkaloids. Akuammicine primarily acts as an agonist at the kappa-opioid receptor (κOR), modulating neuronal activity. Vincamine's main effect is the induction of cerebral vasodilation, leading to increased blood flow to the brain. Aspidospermine exhibits cytotoxic effects, which are linked to the induction of oxidative stress and the unfolded protein response.
Quantitative Comparison of Biological Activity
The following table summarizes key quantitative data related to the biological activity of each alkaloid.
| Alkaloid | Primary Target/Action | Assay Type | Parameter | Value | Cell Line/System | Reference |
| Akuammicine | Kappa-Opioid Receptor (κOR) Agonism | Radioligand Binding Assay | Kᵢ | 89 nM | CHO-K1 cells expressing human κOR | [1][2] |
| Functional Assay (cAMP) | EC₅₀ | 240 nM | CHO-K1 cells expressing human κOR | [1][2] | ||
| 10-Iodo-akuammicine | Kappa-Opioid Receptor (κOR) Agonism | Radioligand Binding Assay | Kᵢ | 2.4 nM | Mouse brain tissue | [3] |
| 10-Bromo-akuammicine | Kappa-Opioid Receptor (κOR) Agonism | Radioligand Binding Assay | Kᵢ | 5.1 nM | Mouse brain tissue | [3] |
| Vincamine | Cerebral Vasodilation | In vivo (Mongolian gerbils) | Cerebral Blood Flow | ~10% increase | - | [4] |
| Vinpocetine (B1683063) | Phosphodiesterase 1 (PDE1) Inhibition | Enzyme Assay | - | - | - | [5][6] |
| Aspidospermine | Cytotoxicity | Resazurin Assay | IC₅₀ | > 75 µM | HepG2 cells | [7] |
| Genotoxicity | Comet Assay | - | Genotoxic at 50 µM | HepG2 cells | [7] |
Detailed Mechanisms of Action and Signaling Pathways
Akuammicine: A Kappa-Opioid Receptor Agonist
Akuammicine, an alkaloid isolated from the seeds of Picralima nitida, functions as an agonist of the kappa-opioid receptor (κOR), a G-protein coupled receptor (GPCR) involved in pain, mood, and addiction.[1][2] KOR agonists are of therapeutic interest as they can produce analgesia without the addictive properties and respiratory depression associated with mu-opioid receptor (MOR) agonists.[8]
Signaling Pathway: Upon binding of Akuammicine, the κOR undergoes a conformational change, activating the associated heterotrimeric G-protein (Gαi/o). The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels.[9] This results in neuronal hyperpolarization and reduced neurotransmitter release. Additionally, κOR activation can lead to the recruitment of β-arrestin-2, which is involved in receptor desensitization and internalization, and may mediate some of the dysphoric effects associated with κOR agonists.[8][10]
Vincamine: A Cerebral Vasodilator
Vincamine is an indole alkaloid derived from the periwinkle plant, Vinca minor. Its primary pharmacological effect is vasodilation, particularly in the cerebral arteries, which leads to an increase in cerebral blood flow.[4][11] This property has made it a subject of interest for treating cerebrovascular disorders. The synthetic derivative of vincamine, vinpocetine, has been more extensively studied and is known to inhibit phosphodiesterase type 1 (PDE1).[5]
Signaling Pathway: The vasodilatory effect of vincamine and its derivatives is primarily achieved by relaxing the smooth muscle cells of blood vessels. Inhibition of PDE1 by vinpocetine prevents the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets that lead to a decrease in intracellular Ca²⁺ concentration and desensitization of the contractile machinery to Ca²⁺. Similarly, increased cAMP activates protein kinase A (PKA), which also contributes to smooth muscle relaxation. The overall effect is a reduction in vascular tone and an increase in blood vessel diameter.[12]
Aspidospermine: An Inducer of Cytotoxicity via Oxidative Stress
Aspidospermine is a prominent member of the Aspidosperma alkaloids, a large family of indole alkaloids with diverse biological activities. While used in traditional medicine for various purposes, studies have shown that aspidospermine possesses cytotoxic and genotoxic properties.[7]
Mechanism of Action: The cytotoxic mechanism of aspidospermine in human liver cancer (HepG2) cells involves the induction of oxidative stress and the unfolded protein response (UPR). At cytotoxic concentrations, aspidospermine treatment leads to a significant increase in the expression of genes involved in xenobiotic metabolism (CYP1A1), oxidative stress (SOD), and endoplasmic reticulum (ER) stress (GADD153).[7] The upregulation of these genes suggests an accumulation of reactive oxygen species (ROS) and misfolded proteins, which can trigger apoptotic cell death pathways.
References
- 1. Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity | Poster Board #3178 - American Chemical Society [acs.digitellinc.com]
- 2. Item - Isolation and Synthetic Derivatisation of Indole Alkaloids as Probes for the Kappa Opioid Receptor - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 3. Pharmacological characterization of the novel selective kappa opioid receptor agonists 10-Iodo-Akuammicine and 10-Bromo-akuammicine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vincamine | C21H26N2O3 | CID 15376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 6. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity, genotoxicity and mechanism of action (via gene expression analysis) of the indole alkaloid aspidospermine (antiparasitic) extracted from Aspidosperma polyneuron in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Vincamine? [synapse.patsnap.com]
- 12. Regulation of Cerebrovascular Tone - The Cerebral Circulation - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Procedures for 11,12-De(methylenedioxy)danuphylline
Immediate Safety and Hazard Assessment
Given that 11,12-De(methylenedioxy)danuphylline is an indole (B1671886) alkaloid intended for research, it should be treated as a hazardous chemical with unknown toxicity.[1] All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a designated and controlled area, such as a fume hood, to minimize exposure risk.
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound for disposal.
| Equipment | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety goggles or a face shield. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | To be used in a well-ventilated area or fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a certified hazardous waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[3][4][5]
1. Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, along with contaminated materials such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.[1] It is crucial to segregate incompatible chemicals to prevent dangerous reactions.[6]
2. Container Management:
-
Compatibility: Use containers that are chemically compatible with the waste. The original container is often the best choice.[5] Containers must be in good condition, free from leaks, and have secure, leak-proof closures.
-
Labeling: Label the hazardous waste container as soon as the first drop of waste is added.[7] The label must include the full chemical name, "Hazardous Waste," and any other information required by your institution.
-
Closure: Keep waste containers closed at all times, except when adding waste.[2][3] This prevents the release of vapors and minimizes the risk of spills.
3. Storage:
-
Location: Store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a plastic bin or tub, to contain any potential leaks or spills.[3][7]
-
Segregation: Incompatible waste streams must be segregated within the SAA.[3]
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department or the designated hazardous waste disposal contractor to arrange for pickup.[1]
-
Do Not Transport: Do not transport hazardous waste yourself. Trained personnel will collect the waste from your laboratory's SAA.[2]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
| Action | Procedure |
| Evacuate | If the spill is large, in a poorly ventilated area, or poses an immediate fire or health hazard, evacuate the area immediately. |
| Alert | Inform your colleagues and notify your laboratory supervisor and EHS department.[1] |
| Contain | For small, manageable spills, and only if you are trained to do so, contain the spill using an appropriate absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1] |
| Clean-up | While wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.[1] |
| Decontaminate | Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. vumc.org [vumc.org]
- 6. saffronchemicals.com [saffronchemicals.com]
- 7. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Essential Safety and Operational Guidance for Handling 11,12-De(methylenedioxy)danuphylline
Disclaimer: No specific Safety Data Sheet (SDS) for 11,12-De(methylenedioxy)danuphylline was publicly available at the time of this writing. The following guidance is based on general best practices for handling potentially hazardous, uncharacterized chemical compounds in a laboratory setting. Researchers and drug development professionals must conduct a thorough risk assessment based on the available information and their specific experimental context before handling this compound.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound, an indole (B1671886) alkaloid isolated from the leaves and stems of Kopsia officinalis[1]. Due to the lack of specific toxicity data, this compound should be handled with caution as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of appropriate PPE.[2] For handling this compound, the following PPE is recommended as a baseline, with the level of protection adjusted based on the scale of the operation and the potential for exposure.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated gloves (ASTM D6978 tested) is recommended.[3][4] | Provides a primary barrier against skin contact. Double gloving allows for the safe removal of the outer glove if contaminated. |
| Gown | Disposable, impermeable gown made of a material like polyethylene-coated polypropylene.[2] The gown should have a solid front, long sleeves, and tight-fitting cuffs.[5] | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield.[2] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the solid compound or creating solutions where aerosols may be generated.[4] | Prevents inhalation of the compound. |
| Additional Protection | Disposable head, hair, and shoe covers should be considered to prevent the spread of contamination.[2] | Minimizes the risk of carrying contaminants out of the laboratory. |
Operational Plan
A clear and well-documented operational plan is crucial for ensuring safety and minimizing exposure. The following step-by-step guidance outlines a general workflow for handling this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[4]
-
Spill Kit: An accessible spill kit containing appropriate absorbent materials, cleaning agents, and waste disposal bags must be available.[3]
-
Hand Hygiene: Wash hands thoroughly with soap and water before donning and after doffing PPE.[5]
2. Handling and Experimental Procedures:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: If weighing the solid compound, do so within a containment device (e.g., ventilated balance enclosure) to prevent the dispersal of powder.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Experimental Manipulations: Conduct all experimental manipulations within the designated engineering control to contain any potential aerosols or spills.
3. Decontamination and Disposal:
-
Surface Decontamination: All surfaces and equipment that may have come into contact with the compound should be decontaminated. The choice of decontaminating agent will depend on the chemical properties of this compound and should be determined as part of the risk assessment.
-
Waste Disposal: All contaminated waste, including disposable PPE, pipette tips, and excess compound, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Doffing PPE: Remove PPE in a designated area, taking care to avoid self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment.
Experimental Workflow and Safety Procedures
The following diagram illustrates a logical workflow for handling this compound, incorporating key safety checkpoints.
This structured approach ensures that all necessary safety precautions are taken at each stage of the process, from initial preparation to final disposal, thereby minimizing the risk of exposure to researchers and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. publications.ashp.org [publications.ashp.org]
- 4. gerpac.eu [gerpac.eu]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
